Morin hydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKYFNHIADTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040776 | |
| Record name | Morin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654055-01-3, 6472-38-4 | |
| Record name | Morin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morin AR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Morin Hydrate: A Multi-Targeted Approach to Combating Neurodegenerative Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. The complex pathology of these disorders, characterized by progressive neuronal loss, necessitates the exploration of therapeutic agents with multifaceted mechanisms of action. Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-protein aggregation properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of morin hydrate, supported by quantitative data from key preclinical studies and detailed experimental protocols. The guide also visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-pronged approach, targeting several key pathological cascades implicated in neurodegeneration.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neurodegenerative pathology. This compound effectively mitigates oxidative stress through several mechanisms:
-
Direct ROS Scavenging: As a potent antioxidant, this compound directly neutralizes harmful free radicals.
-
Upregulation of Endogenous Antioxidants: this compound has been shown to enhance the expression and activity of crucial antioxidant enzymes. A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[1]
Suppression of Neuroinflammation
Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases. This compound exhibits potent anti-inflammatory properties by:
-
Inhibition of Pro-inflammatory Mediators: this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[4]
-
Modulation of Inflammatory Signaling Pathways: A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. This compound prevents the activation and nuclear translocation of NF-κB, thereby dampening the inflammatory cascade. Additionally, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are also involved in regulating inflammatory responses.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss in neurodegenerative diseases. This compound confers anti-apoptotic effects by:
-
Modulating Apoptotic Proteins: this compound has been demonstrated to regulate the expression of key apoptotic proteins. It can decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of anti-apoptotic proteins such as Bcl-2.
-
Protecting Mitochondrial Integrity: By reducing oxidative stress and inflammation, this compound helps to preserve mitochondrial function and prevent the release of pro-apoptotic factors like cytochrome c.
Inhibition of Protein Aggregation
The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease, is a pathological hallmark of many neurodegenerative disorders. In vitro studies have shown that this compound can interfere with the aggregation process of Aβ peptides.[5] Molecular dynamics simulations suggest that morin can alter the tertiary and quaternary structures of Aβ, leading to the formation of "off-pathway" aggregates that may be less toxic.[5][6] Furthermore, it has been demonstrated to inhibit the formation of islet amyloid polypeptide (IAPP) amyloid and even disaggregate pre-formed fibers.[7]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the neuroprotective efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Disease Model | This compound Concentration(s) | Measured Parameter(s) | Key Findings | Reference(s) |
| PC12 | Parkinson's Disease (MPP+ induced) | 5-50 µmol/L | Cell Viability, Apoptosis, ROS Formation | Significantly attenuated loss of cell viability and apoptosis; attenuated ROS formation. | [8] |
| BV2 Microglia | Neuroinflammation (LPS-induced) | Not specified | NO and PGE2 production, iNOS and COX-2 expression, NF-κB activity, HO-1 induction | Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression; suppressed NF-κB activity and activated HO-1. | [4] |
| Primary Astrocytes | Parkinson's Disease (MPP+ induced) | Not specified | Glial activation, ERK and p65 phosphorylation, inflammatory cytokine levels | Suppressed glial activation; repressed ERK and p65 phosphorylation; reduced inflammatory cytokine levels. | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage(s) | Measured Parameter(s) | Key Findings | Reference(s) |
| Mice | Parkinson's Disease (MPTP-induced) | 20, 40, 100 mg/kg | Behavioral deficits, Striatal dopamine (B1211576) levels, Dopaminergic neuron number | Attenuated behavioral deficits; attenuated striatal dopamine depletion; enhanced survival of dopaminergic neurons. | [8] |
| Mice | Chronic Unpredictable Stress | 5, 10, 20 mg/kg i.p. | Memory performance, Oxidative stress markers (MDA, GSH, Nitrite), Inflammatory markers (TNF-α, IL-1β, iNOS, NF-κB) | Improved memory; reduced MDA and nitrite (B80452) levels, enhanced GSH levels; reduced TNF-α and IL-1β levels, downregulated iNOS and NF-κB expression. | [2][3] |
| Rats | Alzheimer's Disease (Aβ1-42 induced) | 20 mg/kg oral gavage | Oxidative stress markers (MDA, NO, GSH, Catalase), Inflammatory markers, Neuronal death, Memory function | Decreased MDA and NO levels, increased GSH content and catalase activity; inhibited neuroinflammation; prevented neuronal death; enhanced memory function. | [10] |
| Mice | Chronic Restraint Stress | 5, 10, 20 mg/kg IP | Behavioral abnormalities, Brain cell damage, Biochemical disturbances (glucose, lipids, oxidative stress markers) | Prevented behavioral abnormalities and brain cell damage; inhibited stress-induced biochemical disturbances. | [11][12] |
| Rats | Alzheimer's Disease (STZ-induced) | 160 µg/40 µl intranasal | Memory function | Significantly increased memory. | [13] |
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.
Figure 1: Key signaling pathways modulated by this compound in neuroprotection.
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay in PC12 Cells
-
Objective: To assess the protective effect of this compound against MPP+-induced neurotoxicity in a Parkinson's disease model.
-
Cell Line: PC12 (rat pheochromocytoma) cells.
-
Protocol:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Differentiate cells by treating with nerve growth factor (NGF) for several days.
-
Pre-treat differentiated PC12 cells with various concentrations of this compound (e.g., 5-50 µmol/L) for a specified duration (e.g., 1 hour).
-
Induce neurotoxicity by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
-
After incubation, assess cell viability using the MTT assay.
-
Measure apoptosis using flow cytometry with Annexin V/Propidium Iodide staining.
-
Quantify intracellular ROS production using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Analyze protein expression of apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3) by Western blotting.
-
In Vivo Neuroprotection Assay in an MPTP Mouse Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective effects of this compound in a chemically-induced mouse model of Parkinson's disease.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Administer this compound (e.g., 20-100 mg/kg, intraperitoneally) to mice for a pre-treatment period (e.g., 7 days).
-
Induce Parkinsonism by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 20 mg/kg, i.p.) daily for 5 consecutive days. Continue this compound administration during the MPTP treatment period.
-
Perform behavioral tests to assess motor function, such as the rotarod test and the pole test.
-
After the treatment period, sacrifice the animals and harvest the brains.
-
Measure striatal dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Analyze markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress in brain tissue.
-
Assessment of Anti-Neuroinflammatory Effects in BV2 Microglial Cells
-
Objective: To investigate the anti-inflammatory properties of this compound in a microglial cell line.
-
Cell Line: BV2 murine microglial cells.
-
Protocol:
-
Culture BV2 cells in DMEM supplemented with 10% fetal bovine serum.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate neuroinflammation by adding lipopolysaccharide (LPS) to the culture medium.
-
After 24 hours, collect the culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.
-
Lyse the cells to extract protein and RNA.
-
Analyze the protein expression of iNOS, COX-2, and components of the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, p38, ERK, JNK) by Western blotting.
-
Analyze the mRNA expression of pro-inflammatory genes by quantitative real-time PCR (qRT-PCR).
-
Thioflavin T (ThT) Assay for Amyloid-β Aggregation
-
Objective: To determine the effect of this compound on the aggregation of amyloid-beta peptides in vitro.
-
Materials: Synthetic Aβ (1-42) peptide, Thioflavin T (ThT).
-
Protocol:
-
Prepare Aβ (1-42) monomer solutions by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent.
-
Resuspend the Aβ peptide in a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of, for example, 10 µM.
-
Add various concentrations of this compound or vehicle control to the Aβ solution.
-
Incubate the samples at 37°C with gentle agitation.
-
At different time points, take aliquots of the samples and add them to a solution of ThT.
-
Measure the fluorescence intensity of ThT (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of amyloid fibrils.
-
Plot fluorescence intensity against time to generate aggregation kinetics curves.
-
Experimental and Logical Workflow Diagrams
Figure 2: General experimental workflow for evaluating this compound's neuroprotective effects.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its ability to concurrently target multiple key pathological pathways, including oxidative stress, neuroinflammation, apoptosis, and protein aggregation. The preclinical data summarized in this guide provide a strong rationale for its further development. Future research should focus on optimizing its bioavailability and blood-brain barrier permeability, potentially through novel drug delivery systems. Furthermore, long-term efficacy and safety studies in more advanced animal models are warranted to pave the way for potential clinical investigations. The comprehensive understanding of this compound's mechanism of action, as detailed in this technical guide, will be instrumental in designing future studies and ultimately translating this promising natural compound into a viable therapeutic strategy for patients suffering from these devastating disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates chronic stress-induced memory impairment and degeneration of hippocampal subfields in mice: The role of oxidative, nitrergic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morin downregulates nitric oxide and prostaglandin E2 production in LPS-stimulated BV2 microglial cells by suppressing NF-κB activity and activating HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morin inhibits the early stages of amyloid β-peptide aggregation by altering tertiary and quaternary interactions to produce "off-pathway" structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits amyloid formation by islet amyloid polypeptide and disaggregates amyloid fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morin attenuates memory deficits in a rat model of Alzheimer's disease by ameliorating oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ameliorating Effect of this compound on Chronic Restraint Stress-induced Biochemical Disruption, Neuronal, and Behavioral Dysfunctions in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ameliorating Effect of this compound on Chronic Restraint Stress-induced Biochemical Disruption, Neuronal, and Behavioral Dysfunctions in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Morin Hydrate: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morin (B1676745) hydrate (B1144303), a naturally occurring bioflavonoid found in various plants of the Moraceae family, has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological functions and therapeutic potential of morin hydrate, with a focus on its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and cardioprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Morin (3,5,7,2′,4′-pentahydroxyflavone) is a flavonol that has been extensively studied for its potential health benefits.[2][3] Its versatile biological activities are attributed to its unique chemical structure, which enables it to act as a potent antioxidant and modulator of various cellular signaling pathways.[2][4] This guide aims to consolidate the current scientific knowledge on this compound, presenting its therapeutic applications supported by quantitative data and detailed experimental methodologies.
Biological Functions and Therapeutic Potential
This compound exhibits a broad range of biological activities, making it a promising candidate for the development of novel therapeutics for various diseases.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, a key contributor to numerous chronic diseases.[5] Its antioxidant capacity has been quantified in various in vitro assays.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | ~20 µg/mL (inhibiting 50% of DPPH) | [6] |
| ABTS Radical Scavenging | Not explicitly quantified in the provided results. |
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2]
Anticancer Potential
This compound has shown promising anticancer activity against various cancer cell lines by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis.[2]
Table 2: Anticancer Activity of this compound (IC50 Values)
| Cancer Cell Line | IC50 Value (µM) | Reference |
| Human hepatocellular carcinoma (HepG2) | This compound did not lower the cytotoxicity of doxorubicin (B1662922) or mitomycin C on HepG2 cells. | [7] |
| Human breast cancer (MDA-MB-231) | This compound did not show cytotoxicity at low doses (50 µM). | |
| Human umbilical vein endothelial cells (ECV304) | This compound minimized the toxicity of doxorubicin and mitomycin C. | [7] |
Antidiabetic Effects
This compound has been investigated for its potential in managing diabetes mellitus. It can improve insulin (B600854) sensitivity and protect pancreatic β-cells from damage.
Neuroprotective Properties
This compound exhibits neuroprotective effects, offering potential therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's.[8]
Cardioprotective Mechanisms
This compound has been shown to protect the heart from injury, particularly from ischemia-reperfusion injury, by reducing oxidative stress and inflammation.[4][9]
Enzyme Inhibition
This compound can inhibit the activity of certain enzymes, such as xanthine (B1682287) oxidase, which is involved in the production of uric acid and reactive oxygen species.[1][4][5]
Table 3: Enzyme Inhibition by this compound
| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Xanthine Oxidase | 7.9 µM | Mixed | [1][10] |
| Xanthine Oxidase (on enzyme-substrate complex) | 35.1 µM (Kies) | Mixed | [1][10] |
| Urate Uptake (rat renal brush-border membrane vesicles) | 17.4 µM | Competitive | [1] |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through its interaction with various intracellular signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the biological activities of this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software.
In Vitro Neuroprotection Assay
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells. Differentiation into a more mature neuronal phenotype can be induced with agents like retinoic acid.[14]
-
Neurotoxicity Induction: Induce neurotoxicity using agents like 1-methyl-4-phenylpyridinium (MPP+), 6-hydroxydopamine (6-OHDA), or rotenone (B1679576) to mimic neurodegenerative conditions.[14]
-
Treatment: Pre-treat or co-treat the cells with this compound.
-
Assessment: Evaluate neuroprotection by measuring cell viability (MTT assay), intracellular reactive oxygen species (ROS) levels, and the expression of apoptotic and survival proteins (e.g., Bcl-2, Bax, caspases) via Western blot.
In Vivo Cardioprotection: Ischemia-Reperfusion (I/R) Injury Model
-
Animal Model: Use male Sprague-Dawley or Wistar rats.[9][15]
-
Anesthesia and Surgery: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.[16]
-
Ischemia and Reperfusion: Maintain ischemia for a specific duration (e.g., 30 minutes) followed by reperfusion for a set period (e.g., 2 hours).[15][17]
-
This compound Administration: Administer this compound intravenously or intraperitoneally before or during reperfusion.
-
Assessment of Cardiac Injury:
-
Infarct Size Measurement: Stain heart sections with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[18]
-
Cardiac Function: Monitor hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure rise and fall (±dP/dt) using a Langendorff apparatus.[9][17]
-
Biochemical Markers: Measure serum levels of cardiac enzymes like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).
-
Caption: Experimental workflow for in vivo cardioprotection study.
Pharmacokinetics and Bioavailability
Despite its promising therapeutic potential, the clinical application of this compound is limited by its poor aqueous solubility and low oral bioavailability.[19][20] Research has shown that its plasma concentration after oral administration is low.[20] However, its bioavailability can be significantly improved through various formulation strategies, such as encapsulation in niosomes or other nanoparticles, which have been shown to increase its absorption and allow it to cross the blood-brain barrier.[19][21]
Conclusion and Future Perspectives
This compound is a multifaceted natural compound with significant therapeutic potential against a range of chronic diseases. Its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and cardioprotective effects are well-documented in preclinical studies. The underlying mechanisms involve the modulation of key cellular signaling pathways, including NF-κB, MAPK, Nrf2, and PI3K/Akt.
While the existing data are promising, further research is warranted. The majority of studies have been conducted in vitro or in animal models. There is a notable lack of human clinical trials to validate the efficacy and safety of this compound in a clinical setting.[2][22] Future research should focus on:
-
Conducting well-designed clinical trials to evaluate the therapeutic potential of this compound in humans.
-
Developing advanced drug delivery systems to overcome its poor bioavailability.
-
Further elucidating the intricate molecular mechanisms underlying its diverse pharmacological activities.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Its broad spectrum of biological activities makes it a compelling candidate for the development of novel, plant-derived medicines.
References
- 1. The dual actions of morin (3,5,7,2',4'-pentahydroxyflavone) as a hypouricemic agent: uricosuric effect and xanthine oxidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound: Botanical origin, pharmacological activity and its applications: A mini-review | Semantic Scholar [semanticscholar.org]
- 4. Molecular properties and myocardial salvage effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a better protector than purpurogallin of corneal endothelial cell damage induced by xanthine oxidase and SIN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a potential antioxidant in minimizing the free-radicals-mediated damage to cardiovascular cells by anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect of morin on myocardial ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. accegen.com [accegen.com]
- 15. Hemin-induced HO-1 protects isolated rat hearts from ischemia-reperfusion injury by activation of pro-survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maresin 1 alleviates myocardial ischemia-reperfusion injury in rats by suppressing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation, characterization and pharmacokinetics of this compound niosomes prepared from various non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Biosynthesis of Morin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin (B1676745) hydrate (B1144303) (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, recognized for its wide spectrum of pharmacological activities.[1] As a potent antioxidant, anti-inflammatory, and antineoplastic agent, morin is a subject of increasing interest in the fields of medicine and drug development.[1][2] This technical guide provides an in-depth overview of the natural origins of morin hydrate and the complex biosynthetic pathways responsible for its production in plants. It includes quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and visual diagrams of key metabolic and experimental processes.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Moraceae, Rosaceae, and Fagaceae families.[3][4] It can be isolated from various parts of the plant, including the fruits, leaves, stem, and wood.[1][5] The heartwood of plants from the Maclura and Artocarpus genera are particularly rich sources.[5][6]
Quantitative Data: this compound Content in Various Plant Sources
The concentration of morin can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following table summarizes reported yields from various natural sources.
| Plant Family | Species | Plant Part | Extraction Method | Morin Content (% w/w) | Reference |
| Moraceae | Maclura cochinchinensis | Heartwood | HPTLC Analysis | 1.53% - 2.73% | [7] |
| Moraceae | Maclura cochinchinensis | Heartwood | HPLC Analysis | 0.74% - 1.57% | [8] |
| Moraceae | Artocarpus heterophyllus | Wood | Methanol Maceration & Acid Precipitation | 6.10% of crude precipitate | [6] |
| Moraceae | Morus nigra | Tree Branch | Ethanol Extraction & Polyamide Chromatography | Present (quantification not specified) | [9] |
Biosynthesis of this compound
The biosynthesis of morin, like other flavonoids, originates from the phenylpropanoid pathway.[10][11] This core metabolic pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of plant secondary metabolites.[12]
The pathway proceeds through the following major stages:
-
General Phenylpropanoid Pathway : L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[13][14]
-
Chalcone (B49325) Synthesis : Chalcone Synthase (CHS), the first committed enzyme of the flavonoid pathway, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[11][15]
-
Isomerization to a Flavanone : Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone, which is a central intermediate in flavonoid biosynthesis.[11][16]
-
Formation of a Dihydroflavonol : Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the C-3 position of naringenin to form dihydrokaempferol (B1209521) (DHK).[11]
-
B-Ring Hydroxylation : The hydroxylation pattern of the B-ring is a critical diversification step. To form morin, the B-ring of the precursor must be hydroxylated at the 2' and 4' positions. This is achieved by specific hydroxylases, typically cytochrome P450-dependent monooxygenases like Flavonoid 3'-Hydroxylase (F3'H) and other specific hydroxylases that can act on naringenin or DHK. The formation of the 2'-hydroxyl group is a less common modification compared to the 3'-hydroxylation that leads to quercetin.
-
Formation of the Flavonol : Finally, Flavonol Synthase (FLS), a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring of the hydroxylated dihydroflavonol intermediate to yield morin.[17]
Signaling Pathway Diagram: Biosynthesis of this compound
The following diagram illustrates the biosynthetic pathway from L-phenylalanine to Morin.
References
- 1. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Morin - Bioflavonoid Properties, Uses and Benefits | Orsatec [orsachem.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. A validated HPTLC method for quantitative analysis of morin in Maclura cochinchinensis heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Extraction, Purification and Characterization of Morin from Xinjiang Black Mulberry (Morus nigra L.) Tree Branch [spkx.net.cn]
- 10. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Properties of Morin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid found in various plants such as those from the Moraceae family, is a versatile compound with significant interest in biomedical and pharmaceutical research.[1] Its potent antioxidant, anti-inflammatory, and anticancer properties have been widely documented.[1] Central to its study and application are its distinct spectroscopic properties, particularly its absorption of ultraviolet-visible (UV-Vis) light and its characteristic fluorescence. This technical guide provides an in-depth overview of the UV-Vis and fluorescence properties of Morin hydrate, complete with experimental protocols, quantitative data, and visual representations of its molecular interactions.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of this compound is characterized by two primary absorption bands. Band I, appearing at a longer wavelength, is attributed to the π→π* transition of the cinnamoyl system (rings B and C), while Band II, at a shorter wavelength, corresponds to the benzoyl moiety (rings A and C).[2][3] The precise position and intensity of these bands are highly sensitive to the solvent environment and pH.
Solvatochromism
The polarity of the solvent can influence the absorption maxima of this compound, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited electronic states. For instance, the UV-Vis spectrum of morin is solvent-dependent, with shifts in the absorption bands observed in solvents of varying polarities like ethylene (B1197577) glycol, ethanol, and n-decanol.[4]
Effect of pH
The UV-Vis absorption spectrum of this compound exhibits significant pH-dependent shifts. In ethanol, this compound displays a maximum absorbance (λmax) for Band I at approximately 363 nm.[3][5] As the pH of the medium changes, this peak shifts, which can be attributed to the ionization of its multiple hydroxyl groups.[5] For example, in aqueous solutions, the λmax of Band I has been observed to shift from 350 nm at pH 1.2 to 400 nm at pH 9.0.[3][5] This property is crucial for understanding its behavior in physiological environments and for the development of pH-sensitive analytical methods.
Quantitative Data
The following table summarizes the reported UV-Vis absorption maxima of this compound in different solvents and at various pH values.
| Solvent/Buffer | pH | Band I λmax (nm) | Band II λmax (nm) | Reference |
| Ethanol | - | 363 | 263 | [3][5] |
| 0.1 N HCl | 1.2 | 350 | ~263 | [3][5] |
| Sodium Acetate Buffer | 5.0 | 367 | ~263 | [3][5] |
| Water | 7.0 | 389 | ~263 | [5] |
| Phosphate Buffer Saline | 7.4 | 390 | ~263 | [5] |
| Tris Base Buffer | 9.0 | 400 | ~263 | [5] |
Fluorescence Spectroscopy
This compound is a fluorescent molecule, a property that is leveraged in various applications, including microscopy and metal ion detection.[6] Its fluorescence is characterized by a large Stokes shift and is highly dependent on factors such as solvent, pH, and interaction with other molecules.
Solvent and Concentration Effects
The fluorescence emission of this compound is influenced by the solvent environment. In methanol (B129727), a wide fluorescence peak with a maximum at approximately 490 nm has been observed.[7] The concentration of this compound can also affect the emission spectrum. At low concentrations in various solvents, the emission maximum is typically around 520 nm.[7] However, at higher concentrations, the maximum can shift to the 550-580 nm range, which is closer to the solid-state emission.[7]
pH-Dependent Fluorescence
The fluorescence of this compound is strongly pH-dependent. In acidic conditions (pH 2), the emission maximum is around 491 nm, while in strongly basic conditions (pH 11), it shifts to approximately 545 nm.[7] Interestingly, in the neutral pH range, the fluorescence is significantly quenched. This behavior is attributed to the different ionic species of Morin that exist at various pH values.
Fluorescence Quenching and Enhancement
The fluorescence of this compound can be quenched or enhanced by its interaction with other molecules. For instance, it can be used as a fluorescent probe to study binding with proteins like bovine serum albumin (BSA), where the fluorescence of BSA is quenched upon binding with this compound. This interaction can be used to determine binding constants and understand the nature of the interaction.[2]
Furthermore, the fluorescence of this compound is significantly enhanced upon chelation with certain metal ions.[6] This property forms the basis for its use as a sensitive and selective fluorescent sensor for the detection of metal ions like aluminum.[6]
Quantitative Fluorescence Data
The table below summarizes key fluorescence properties of this compound under different conditions.
| Solvent/Condition | Excitation λex (nm) | Emission λem (nm) | Notes | Reference |
| Methanol (low concentration) | ~405 | ~520 | Emission maximum is concentration-dependent. | [7] |
| Aqueous solution, pH 2 | ~425 | 491 | Strong fluorescence. | [7] |
| Aqueous solution, pH 7 | - | - | Fluorescence is virtually quenched. | [7] |
| Aqueous solution, pH 11 | ~440 | 545 | Strong fluorescence. | [7] |
| Methanol-water mixtures | 390 | ~490 (in pure methanol) | Red-shift and decreased intensity with increasing water content. | [7] |
| DMSO | - | ~560 (with a shoulder at 500 nm) | - | [7] |
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of this compound and investigate the effect of solvent or pH.
Materials:
-
This compound
-
Spectroscopy grade solvents (e.g., ethanol, methanol, DMSO)
-
Buffer solutions of desired pH
-
Double beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Working Solution Preparation: Dilute the stock solution with the desired solvent or buffer to obtain a working concentration that gives an absorbance in the range of 0.1 - 1.0 at the λmax (e.g., 10 µg/mL).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-600 nm).
-
Baseline Correction: Fill a quartz cuvette with the solvent or buffer blank and place it in both the reference and sample holders to perform a baseline correction.
-
Sample Measurement: Replace the blank in the sample holder with the cuvette containing the this compound working solution.
-
Data Acquisition: Record the absorption spectrum. The software will display the absorbance as a function of wavelength. Identify the λmax values for Band I and Band II.
-
pH-Dependent Analysis (Optional): Repeat steps 2, 5, and 6 using buffer solutions of different pH values to prepare the working solutions.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of this compound and study the influence of pH.
Materials:
-
This compound
-
Spectroscopy grade solvents
-
Buffer solutions of desired pH
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent or buffer. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).
-
Determination of Excitation Wavelength: First, record an excitation spectrum by setting the emission wavelength to an estimated value (e.g., 520 nm) and scanning a range of excitation wavelengths (e.g., 300-500 nm). The peak of this spectrum is the optimal excitation wavelength (λex).
-
Emission Spectrum Measurement: Set the excitation wavelength to the determined λex. Scan the emission wavelengths over a desired range (e.g., 450-700 nm) to obtain the fluorescence emission spectrum.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).
-
pH-Dependent Analysis (Optional): Repeat steps 1, 4, and 5 using buffer solutions of different pH values.
Visualizing Interactions and Workflows
Experimental Workflow for pH-Dependent Spectroscopic Analysis
The following diagram illustrates a typical workflow for investigating the effect of pH on the spectroscopic properties of this compound.
Caption: A flowchart illustrating the key steps in analyzing the pH-dependent spectroscopic properties of this compound.
This compound as a Fluorescent Sensor for Metal Ions
This compound's fluorescence is significantly enhanced upon chelation with certain metal ions, making it a useful fluorescent sensor. The diagram below depicts this interaction.
Caption: A diagram illustrating the principle of metal ion detection using the fluorescence enhancement of this compound.
Conclusion
The spectroscopic properties of this compound are a cornerstone of its scientific investigation and application. Its sensitivity to the surrounding environment, particularly solvent polarity and pH, provides valuable insights into its chemical behavior. The distinct fluorescence of this compound, and its modulation by metal ions, has established it as a valuable tool in analytical chemistry and bio-imaging. This guide provides a foundational understanding of these properties and practical protocols for their investigation, empowering researchers in the fields of chemistry, biology, and drug development to effectively harness the potential of this remarkable flavonoid.
References
- 1. Buy this compound | 654055-01-3 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Morin Hydrate: A Comprehensive Technical Review of its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin (B1676745) hydrate (B1144303), a naturally occurring bioflavonoid found in various plants of the Moraceae family, such as mulberry, osage orange, and fig, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides an in-depth review of the multifaceted pharmacological effects of Morin hydrate, focusing on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising therapeutic compound.
Antioxidant Activity
This compound exhibits robust antioxidant properties, acting through multiple mechanisms to counteract oxidative stress. It functions as a free radical scavenger and can modulate endogenous antioxidant defense systems.[2][3]
Quantitative Data on Antioxidant Activity
| Assay | Target | IC50 / Effective Concentration | Source |
| DPPH Radical Scavenging | DPPH Radical | Not explicitly quantified as IC50, but demonstrated strong scavenging | [4][5][6] |
| ABTS Radical Scavenging | ABTS Radical | Not explicitly quantified as IC50, but demonstrated strong scavenging | [7] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | Partial inhibition | [3] |
| Hepatoprotection (in vivo) | Liver Necrosis | 2.5, 5.0, 10 µmol/Kg body weight reduced necrosis by 51.48%, 66.55%, and 79.37% respectively | [3] |
Experimental Protocols for Antioxidant Activity Assessment
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Materials: this compound, DPPH solution (typically 0.1 mM in methanol), Methanol (B129727), 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound concentration to respective wells.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is commonly used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] × 100, where A_c is the absorbance of the control and A_s is the absorbance of the sample.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Materials: this compound, ABTS solution (e.g., 7 mM), Potassium persulfate solution (e.g., 2.45 mM), Ethanol (B145695) or PBS, 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each this compound concentration to respective wells.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Trolox is a commonly used standard.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
| Assay/Model | Target/Effect | Effective Concentration | Source |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Inhibition observed at 10-40 µM | [9] |
| LPS-stimulated RAW 264.7 macrophages | iNOS and COX-2 expression | Downregulation observed at 10 and 20 µM | [9] |
| LPS-stimulated RAW 264.7 macrophages | Pro-inflammatory cytokine (TNF-α, IL-6) production | Suppression observed | [10] |
Experimental Protocol for Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
MTT Assay for Cell Viability: To determine non-toxic concentrations of this compound, cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. Cell viability is then assessed using the MTT assay.[11]
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[12]
-
-
Western Blot Analysis for Pro-inflammatory Proteins:
-
Culture and treat RAW 264.7 cells with this compound and LPS as described above.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated and total forms of proteins in the NF-κB and MAPK pathways.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[9]
-
Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
Caption: this compound inhibits inflammation by blocking the PI3K/Akt, MAPK, and NF-κB signaling pathways.
Anticancer Activity
This compound has demonstrated promising anticancer potential against various cancer cell lines through the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.
Quantitative Data on Anticancer Activity
| Cell Line | Cancer Type | IC50 / Effective Concentration | Source |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of colony formation at 50 µM | [13] |
| MDA-MB-231 (with Doxorubicin) | Triple-Negative Breast Cancer | IC50 of 0.25 µM (Morin/Dox) vs 0.58 µM (Dox alone) | [14] |
| A2780 and SKOV-3 | Ovarian Cancer | Inhibition of migration and adhesion | [15] |
Experimental Protocol for Anticancer Activity in MDA-MB-231 Cells
-
Cell Culture: MDA-MB-231 cells are maintained in a suitable medium like DMEM or RPMI-1640, supplemented with 10% FBS and antibiotics, at 37°C in a 5% CO2 atmosphere.
-
Cytotoxicity Assay (SRB Assay):
-
Seed MDA-MB-231 cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.[14]
-
-
Colony Formation Assay:
-
Seed a low density of MDA-MB-231 cells in a 6-well plate.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), changing the medium periodically.
-
Fix the colonies with methanol and stain them with crystal violet.
-
Count the number of colonies (typically containing >50 cells).[13]
-
-
Wound Healing Assay for Migration:
-
Grow MDA-MB-231 cells to confluence in a 6-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium with or without this compound.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Measure the wound closure to assess cell migration.[16]
-
Signaling Pathways in Anticancer Action
The anticancer effects of this compound are mediated through the modulation of pathways controlling cell survival, proliferation, and invasion.
Caption: this compound exerts anticancer effects by inhibiting pro-survival pathways and inducing apoptosis.
Antidiabetic Effects
This compound has shown potential in the management of diabetes by improving glucose metabolism and protecting against diabetic complications.
Quantitative Data on Antidiabetic Activity
| Assay/Model | Target/Effect | IC50 / Effective Concentration | Source |
| α-Glucosidase Inhibition | α-Glucosidase | IC50: 4.48 ± 0.04 µM | [17] |
| Streptozotocin-induced diabetic rats | Blood Glucose Levels | Significant reduction with 25 and 50 mg/kg/day | [18][19] |
| Streptozotocin-induced diabetic rats | HbA1c Levels | Significant decrease | [20] |
Experimental Protocol for Antidiabetic Effect in Streptozotocin (STZ)-Induced Diabetic Rats
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar or Sprague-Dawley) by a single intraperitoneal injection of STZ (e.g., 40-60 mg/kg body weight) dissolved in citrate (B86180) buffer. For type 2 diabetes models, a high-fructose diet may be given prior to STZ injection.[20][21]
-
Animal Grouping and Treatment:
-
Biochemical Analysis:
-
Blood glucose levels are monitored regularly from the tail vein using a glucometer.
-
At the end of the study, blood is collected for the estimation of HbA1c, insulin, and lipid profile.
-
Tissues such as the liver, kidney, and pancreas are collected for histopathological examination and analysis of antioxidant enzyme activities (SOD, CAT, GPx) and lipid peroxidation.[18][19]
-
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various models of neurodegenerative diseases and neuronal injury.
Quantitative Data on Neuroprotective Activity
| Model | Effect | Effective Concentration/Dose | Source |
| MPTP-induced Parkinson's disease mouse model | Attenuation of behavioral deficits and dopaminergic neuronal death | 20 to 100 mg/kg | [22] |
| MPP+-treated PC12 cells | Attenuation of cell viability loss and apoptosis | 5-50 µM | [22] |
| Chronic restraint stress in mice | Reversal of increased blood glucose, triglycerides, and cholesterol | 5, 10, 20 mg/kg | [23] |
Experimental Protocol for Neuroprotective Effect in MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice are commonly used.
-
MPTP Administration: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 30 mg/kg/day for 5 consecutive days).[24]
-
This compound Treatment: this compound (e.g., 20, 50, or 100 mg/kg) is administered intraperitoneally or orally for a period before and/or during MPTP treatment.[22][24]
-
Behavioral Assessment: Motor function is assessed using tests like the rotarod test and the pole test.
-
Neurochemical Analysis: After the behavioral tests, the animals are sacrificed, and the brains are collected. The striatum is dissected for the measurement of dopamine (B1211576) and its metabolites using HPLC with electrochemical detection.
-
Immunohistochemistry: The substantia nigra is processed for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons.[24]
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are linked to its ability to activate antioxidant response elements and modulate inflammatory pathways in the brain.
Caption: this compound promotes neuronal survival by activating the Keap1/Nrf2 antioxidant pathway.
Conclusion
This compound is a pleiotropic natural compound with a wide spectrum of pharmacological activities. Its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects, substantiated by a growing body of preclinical evidence, highlight its potential as a lead compound for the development of novel therapeutics for a variety of chronic diseases. The modulation of key signaling pathways such as NF-κB, MAPKs, PI3K/Akt, and Keap1/Nrf2 underlies its diverse biological actions. Further research, particularly well-designed clinical trials, is warranted to translate the promising preclinical findings of this compound into tangible clinical applications. This guide provides a foundational resource for researchers to delve deeper into the pharmacological intricacies of this remarkable flavonoid.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: a potential antioxidant in minimizing the free-radicals-mediated damage to cardiovascular cells by anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a plant-derived and antioxidant-based hepatoprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpps.com [wjpps.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morin, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morin Sensitizes MDA-MB-231 Triple-Negative Breast Cancer Cells to Doxorubicin Cytotoxicity by Suppressing FOXM1 and Attenuating EGFR/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antihyperglycemic, Antihyperlipidemic, and Antioxidant Effects of Morin on Streptozotocin-Induced Diabetic Rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Antihyperglycemic, Antihyperlipidemic, and Antioxidant Effects of Morin on Streptozotocin-Induced Diabetic Rats | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 19. Flavonoid, morin inhibits oxidative stress, inflammation and enhances neurotrophic support in the brain of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound protects type-2-diabetic wistar rats exposed to diesel exhaust particles from inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson’s Disease Model | MDPI [mdpi.com]
An In-depth Technical Guide to Morin Hydrate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid with significant therapeutic potential. The document details its chemical identity, physicochemical properties, and established biological activities, with a focus on its modulation of key cellular signaling pathways. Detailed experimental protocols for common assays involving Morin hydrate are also provided to facilitate further research and development.
Chemical Identity and Structure
Morin, a flavonoid belonging to the flavonol subclass, is a yellow crystalline compound. It is typically found in its hydrated form, referred to as this compound.
IUPAC Name: 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one[1][2]
Synonyms: 2′,3,4′,5,7-Pentahydroxyflavone, Morin dihydrate[3][4]
Chemical Structure:
The core structure of morin consists of a C6-C3-C6 skeleton, characteristic of flavonoids. It features a chromen-4-one (benzopyran-4-one) ring system with a phenyl substituent at the 2-position. Five hydroxyl groups are present on the flavonoid backbone at positions 3, 5, 7, 2', and 4'.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental and developmental settings.
| Property | Value | References |
| CAS Number | 654055-01-3 | [1][3][5] |
| Molecular Formula | C₁₅H₁₀O₇ · xH₂O | [1] |
| Molecular Weight | 302.24 g/mol (anhydrous basis) | [1] |
| Appearance | Yellow to dark yellow powder/solid | [6][7] |
| Melting Point | 299-300 °C (decomposes) | [8] |
| Solubility in Water | 0.25 mg/mL (20 °C), 0.94 mg/mL (100 °C) | [9] |
| Solubility in Methanol (B129727) | 50 mg/mL | [9] |
| pH-Dependent Solubility | Solubility increases with pH.[10][11][12] | [10][11][12] |
| pH 1.2 (0.1 N HCl) | 32.69 ± 1.63 µg/mL | [12] |
| pH 5.0 (Acetate Buffer) | 14.88 ± 2.43 µg/mL | [12] |
| pH 7.0 (Water) | 28.72 ± 0.97 µg/mL | [12] |
| pH 7.4 (PBS) | 54.86 ± 2.05 µg/mL | [12] |
| pH 9.0 (Tris Base) | 505.9 ± 14.61 µg/mL | [12] |
Biological Activity and Signaling Pathways
This compound exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[13][14] These effects are attributed to its ability to modulate multiple cellular signaling pathways.
This compound has been shown to influence pathways such as:
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): Morin can inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation.[13]
-
MAPK (Mitogen-activated protein kinase): It modulates the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[13]
-
JAK/STAT (Janus kinases/Signal transducer and activator of transcription proteins): this compound can affect the JAK/STAT pathway, a key regulator of the immune response.[13]
-
cAMP/PKA/AMPK/SIRT1: The anti-inflammatory and anti-atherosclerotic effects of morin are associated with its ability to induce autophagy through the stimulation of this signaling cascade.[15]
Below are graphical representations of a simplified experimental workflow for assessing anti-inflammatory effects and the modulation of the NF-κB signaling pathway by this compound.
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the solubility of this compound in various aqueous solutions.[11][12]
Materials:
-
This compound powder
-
Amber-colored glass vials
-
Aqueous solutions (e.g., 0.1 N HCl, acetate (B1210297) buffer pH 5.0, distilled water, PBS pH 7.4, Tris buffer pH 9.0)
-
Orbital shaker with temperature control
-
0.22 µm membrane filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the desired aqueous solution.
-
Seal the vials to prevent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 37 °C) for a specified duration (e.g., 12 hours) to ensure equilibrium is reached.
-
After incubation, allow the samples to stand to let undissolved particles settle.
-
Filter the supernatant through a 0.22 µm membrane filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
The determined concentration represents the solubility of this compound in that specific solvent under the tested conditions.
Antioxidant Activity (DPPH Free Radical Scavenging Assay)
This protocol describes a common method for evaluating the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of sample solutions: Prepare a series of dilutions of this compound in methanol. Also, prepare solutions of the positive control at various concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of the DPPH solution (e.g., 180 µL) to each well.
-
Add a smaller volume (e.g., 20 µL) of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Conclusion
This compound is a versatile and promising natural compound with well-documented antioxidant and anti-inflammatory properties, among others. Its ability to modulate critical cellular signaling pathways, such as NF-κB and MAPK, underscores its potential for the development of novel therapeutics for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound.
References
- 1. This compound, 2,3,4,5,7-Pentahydroxyflavone, 99.0+%, 654055-01-3 [chemkits.eu]
- 2. Morin | C15H10O7 | CID 5281670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H14O9 | CID 18542136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morin | 654055-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Morin (flavonol) - Wikipedia [en.wikipedia.org]
- 8. 654055-01-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Morin, as a natural flavonoid, provides promising influences against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
Solubility of Morin Hydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin hydrate (B1144303), a flavonoid predominantly found in plants of the Moraceae family such as Osage orange (Maclura pomifera) and guava (Psidium guajava), has garnered significant attention in the scientific community.[1] This bioflavonoid is recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[2][3] However, a critical limiting factor in its therapeutic application is its poor aqueous solubility, which can lead to low and unpredictable oral bioavailability.[4] Understanding the solubility of Morin hydrate in various organic solvents is paramount for developing effective formulation strategies, enabling its use in preclinical research and potential clinical applications.
This technical guide provides a comprehensive overview of the solubility of this compound in different organic and physiological solutions. It includes quantitative data, a detailed experimental protocol for solubility determination, and an exploration of the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in biological systems and formulation matrices. This compound's solubility is significantly influenced by the solvent's polarity and the pH of the medium. The following table summarizes the quantitative solubility data for this compound in various solvents at room temperature, compiled from multiple scientific sources.
| Solvent/Solution | pH | Solubility | Reference(s) |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | - | 64 mg/mL (199.84 mM) | [5] |
| Methanol | - | 50 mg/mL | [6] |
| Ethanol | - | 2 mg/mL | [5] |
| Alcohol | - | Freely Soluble | [3][6] |
| Acetic Acid | - | Slightly Soluble | [3][6] |
| Ether | - | Slightly Soluble | [3][6] |
| Aqueous & Buffered Solutions | |||
| Water | 7.0 | 28.72 ± 0.97 µg/mL | [7] |
| Water (20 °C) | - | 0.25 mg/mL | [6] |
| Water (100 °C) | - | 0.94 mg/mL | [6] |
| 0.1 N Hydrochloric Acid (HCl) | 1.2 | 32.69 ± 1.63 µg/mL | [7] |
| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 µg/mL | [7] |
| Phosphate Buffer Saline (PBS) | 7.4 | 54.86 ± 2.05 µg/mL | [7] |
| Tris Base Buffer | 9.0 | 505.9 ± 14.61 µg/mL | [7] |
Note: "Freely Soluble" and "Slightly Soluble" are qualitative terms from the cited literature and imply high and low solubility, respectively, without specific quantitative values provided in those sources.
The data clearly indicates that this compound exhibits high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol. Its solubility in aqueous media is pH-dependent, with a significant increase observed in alkaline conditions (pH 9.0), which can be attributed to the ionization of the flavonoid's hydroxyl groups.[4][7]
Experimental Protocol: Solubility Determination
The most common and accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[4][7] This technique measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solute at a specific temperature.
Detailed Methodology: Shake-Flask Method
-
Preparation of Supersaturated Solution: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.[7][8]
-
Equilibration: The sealed containers are placed in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath or incubator). The mixture is agitated for an extended period, typically 18 to 24 hours or longer, to ensure that thermodynamic equilibrium is achieved.[2][8] The agitation time may need to be optimized depending on the compound and solvent system.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at the test temperature or by filtration through a low-binding membrane filter (e.g., 0.22 µm or 0.45 µm pore size) to obtain a clear, particle-free filtrate.[4][7]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[2] A calibration curve is prepared using standard solutions of known this compound concentrations to quantify the amount in the sample.[8]
-
Data Analysis: The experiment is typically performed in triplicate to ensure reproducibility. The final solubility is reported as the average concentration (e.g., in µg/mL or mg/mL) with the standard deviation.
Caption: Experimental workflow for the Shake-Flask solubility method.
Biological Activity and Key Signaling Pathways
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. This activity is central to its anti-inflammatory and cytoprotective properties. Understanding these mechanisms is crucial for drug development professionals aiming to target specific pathological processes.
Inhibition of NF-κB and MAPK Pathways
In inflammatory conditions, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10] It can inhibit the phosphorylation of key proteins like ERK, JNK, and p65, which are crucial for the inflammatory response.[9] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[9]
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Modulation of PI3K/AKT and AMPK Glucose Uptake Pathways
This compound plays a role in glucose metabolism by up-regulating key signaling pathways involved in glucose uptake. It has been shown to increase the expression of PI3K, AKT, and AMPK, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[2] This enhances glucose uptake into cells, highlighting its potential as an anti-diabetic agent.
Caption: this compound's modulation of PI3K/AKT and AMPK pathways.
Activation of cAMP-PKA-AMPK-SIRT1 Signaling
In the context of atherosclerosis, this compound has been found to exert anti-inflammatory effects by inducing autophagy.[11] It achieves this by increasing intracellular cyclic AMP (cAMP) levels, which subsequently activates the cAMP-PKA-AMPK-SIRT1 signaling cascade.[6][11] This pathway activation leads to a reduction in inflammatory cytokines and is associated with protective effects on endothelial cells.[6]
Caption: this compound's activation of the cAMP-PKA-AMPK-SIRT1 pathway.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, but its poor solubility remains a major hurdle for clinical development. This guide provides essential quantitative data on its solubility in key organic and aqueous solvents, highlighting its preference for polar organic solvents and pH-dependent solubility in aqueous media. The detailed shake-flask protocol offers a standardized method for researchers to conduct their own solubility assessments. Furthermore, the elucidation of its activity on critical signaling pathways, such as NF-κB, MAPK, PI3K/AKT, and cAMP/AMPK, provides a molecular basis for its pharmacological effects. This comprehensive information is intended to empower researchers and drug development professionals to devise effective formulation strategies and advance the therapeutic application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. The anti-inflammatory effects of this compound in atherosclerosis is associated with autophagy induction through cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Morin Hydrate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 654055-01-3
This technical guide provides an in-depth overview of Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its material safety, experimental protocols, and mechanisms of action.
Material Safety and Handling
Morin hydrate, with the CAS number 654055-01-3, is a yellowish pigment that requires careful handling in a laboratory setting.[1] The Material Safety Data Sheet (MSDS) indicates that it is a skin and eye irritant and may cause respiratory irritation.[2][3][4] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling the compound.[5] It is incompatible with strong oxidizing agents, acids, and bases.[5][6] For detailed safety information, please refer to the complete Material Safety Data Sheet.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 654055-01-3 | [2][4][7] |
| Molecular Formula | C₁₅H₁₀O₇ · xH₂O | [8] |
| Molecular Weight | 302.24 g/mol (anhydrous basis) | [8] |
| Appearance | Light yellow to brown powder/crystal | [9] |
| Melting Point | 299-300 °C | [8] |
| Solubility | Soluble in methanol (B129727) and alkaline aqueous solutions. | [3] |
Therapeutic Applications and Mechanisms of Action
This compound has demonstrated a wide range of pharmacological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties.[6][10] It has been investigated for its therapeutic potential in various conditions, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders.[4][8]
The primary mechanisms of action of this compound involve the modulation of key signaling pathways. It is a known inhibitor of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[2][8][9] Furthermore, this compound has been shown to activate the cAMP-PKA-AMPK-SIRT1 signaling pathway, which is involved in the regulation of cellular metabolism and autophagy.[9]
Key Signaling Pathways Modulated by this compound
-
NF-κB Signaling Pathway: this compound inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[1][2][9]
-
MAPK Signaling Pathway: this compound modulates the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.[2][8]
-
cAMP-PKA-AMPK-SIRT1 Signaling Pathway: this compound activates this pathway, leading to the induction of autophagy and the reduction of inflammation.[9]
Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the biological activities of this compound.
In Vitro Anti-Inflammatory Activity Assay in RAW264.7 Macrophages
This protocol details the investigation of the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
1. Cell Culture and Treatment:
- RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
- After incubation, the cell culture supernatant is collected.
- The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
- The absorbance is measured at 540 nm using a microplate reader.
3. Measurement of Pro-inflammatory Cytokine Production:
- The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis of Signaling Proteins:
- To investigate the effect of this compound on signaling pathways, cell lysates are prepared.
- Protein concentrations are determined using a BCA protein assay kit.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, JNK, ERK, and p38 MAPK).
- After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Antioxidant Activity Assays
1. DPPH Radical Scavenging Assay:
- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Different concentrations of this compound are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance is measured at 517 nm.
- The percentage of DPPH radical scavenging activity is calculated.
2. ABTS Radical Scavenging Assay:
- The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS solution with potassium persulfate.
- The ABTS radical solution is diluted with ethanol (B145695) to a specific absorbance.
- Different concentrations of this compound are added to the ABTS radical solution.
- The absorbance is measured at 734 nm after a short incubation period.
- The percentage of ABTS radical scavenging activity is calculated.
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Nanoencapsulation of this compound with BSA for sustained drug release in colorectal carcinoma cells: experimental and computational approach [frontiersin.org]
- 6. Ameliorating Effect of this compound on Chronic Restraint Stress-induced Biochemical Disruption, Neuronal, and Behavioral Dysfunctions in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects of this compound on Acute Stress-Induced Behavioral and Biochemical Alterations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Morin modulates the oxidative stress-induced NF-kappaB pathway through its anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects type-2-diabetic wistar rats exposed to diesel exhaust particles from inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Morin Hydrate's Anticancer Activity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Morin (B1676745) (3,5,7,2′,4′-pentahydroxyflavone), a natural flavonoid found in various plants of the Moraceae family, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] Emerging in vitro evidence strongly suggests its potential as a potent anticancer agent. Morin hydrate (B1144303), its hydrated form, demonstrates a wide range of antitumor activities across various cancer cell lines, primarily through the modulation of critical cellular signaling pathways, leading to the inhibition of cell proliferation, metastasis, and the induction of programmed cell death (apoptosis).[3][4][5] However, its therapeutic application is often hindered by low aqueous solubility and limited bioavailability, prompting research into novel delivery systems like nanoencapsulation to enhance its efficacy.[4][6][7] This technical guide provides a comprehensive overview of the preliminary in vitro research on Morin hydrate's anticancer activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular mechanisms involved.
Quantitative Data Summary: Cytotoxicity and Apoptotic Induction
The anticancer efficacy of this compound has been quantified in numerous studies, primarily through determining its half-maximal inhibitory concentration (IC50) and its ability to induce apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Hepa1c1c7 | Murine Hepatoma | ~100 µg/mL | Not Specified | [8] |
| HuT-78 | Human Leukemia | 10 µg/mL | 48 hours | |
| Nalm-6 | Human Leukemia | 10 µg/mL | 48 hours | |
| SCC | Oral Squamous Carcinoma | 115 µM | Not Specified | [9] |
| NOMC | Normal Oral Mucosa | 173 µM | Not Specified | [9] |
| SK-BR-3 | HER2-Overexpressing Breast Cancer | Effective at 150-200 µM | 24-48 hours | [10][11] |
| MDA-MB-231 | Breast Cancer | Effective at 100-200 µM | Not Specified | [4] |
| HCT-116 | Colon Cancer | Effective at ≥ 250 µM | Not Specified | [4] |
| SW480 | Colon Cancer | Effective at ≥ 100 µM | Not Specified | [4] |
Table 2: Apoptotic Effects of this compound on Cancer Cells
| Cell Line | Morin Conc. | Treatment Duration | Key Apoptotic Events | Apoptotic Cell Percentage | Reference |
| Hepa1c1c7 | 200 µg/mL | 48 hours | Increased Sub-G1 peak, modulation of Bcl-2/Bax, Caspase-9/3 activation, PARP cleavage. | 13.86% (vs. 3.04% control) | [8] |
| HuT-78 | 10 µg/mL | 48 hours | Increased Sub-G1 apoptotic fraction. | 54.27% | |
| HuT-78 | 50 µg/mL | 48 hours | Increased Sub-G1 apoptotic fraction. | 72.32% | |
| Nalm-6 | 10 µg/mL | 48 hours | Increased Sub-G1 apoptotic fraction. | 31.84% | |
| Nalm-6 | 50 µg/mL | 48 hours | Increased Sub-G1 apoptotic fraction. | 65.42% | |
| SK-BR-3 | Not Specified | 48 hours | PARP cleavage, Caspase-3/7 activation, Cytochrome c release. | Not Quantified | [10][11] |
| U937 | Dose-dependent | 48 hours | Caspase-dependent apoptosis, loss of mitochondrial membrane potential, Cytochrome c release, Bcl-2 down-regulation, BAX up-regulation. | Not Quantified | [12][13] |
| HCT 116 | Not Specified | Not Specified | Fas receptor up-regulation, Caspase-8/9/3 activation, Bid activation, Bax activation, Cytochrome c release. | Not Quantified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols used to evaluate this compound's anticancer properties.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate overnight in a humidified atmosphere (37°C, 5% CO₂).[16]
-
Compound Treatment : Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[15][17]
-
Incubation : Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells with active metabolism to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[17] Mix thoroughly to ensure complete solubilization.
-
Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[15] The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Flow Cytometry
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[18] It relies on Annexin V's ability to bind to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, and propidium iodide's (PI) ability to stain the DNA of cells with compromised membranes (late apoptosis/necrosis).[18][19][20]
Protocol:
-
Cell Culture and Treatment : Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with this compound for the desired time.[18][19]
-
Cell Harvesting : Collect both floating (apoptotic) and adherent cells (using trypsin). Combine and wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[18][19]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[20]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Flow Cytometry Analysis : Analyze the cells immediately (within 1 hour) using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[20]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by this compound.
Protocol:
-
Cell Lysis : After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, p-Akt, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.[21]
Molecular Mechanisms and Signaling Pathways
This compound exerts its anticancer effects by modulating a complex network of signaling pathways that govern cell survival, proliferation, and metastasis.
Inhibition of Pro-Survival and Metastatic Pathways
-
HER2/EGFR/mTOR Pathway : In HER2-overexpressing breast cancer cells, Morin inhibits the HER2/EGFR signaling pathway.[10][11] It reduces the phosphorylation of both HER2 and EGFR, as well as downstream effectors like mTOR, leading to decreased cell viability.[10]
-
Akt/GSK-3β Pathway : Morin has been shown to suppress the phosphorylation of Akt.[22] This inhibition of the PI3K/Akt pathway disrupts downstream signaling, including the GSK-3β/c-Fos axis, which is involved in cell migration and invasion.[23] By downregulating this pathway, Morin reduces the activity of matrix metalloproteinases (MMPs), thereby suppressing the metastatic potential of cancer cells.[23]
-
NF-κB Pathway : Morin effectively inhibits the NF-κB signaling pathway in cancer cells like ovarian cancer.[24][25] This leads to a reduction in the expression of NF-κB-regulated pro-inflammatory and pro-survival genes, such as IL-6 and IL-8, thereby inhibiting cancer growth and inflammation.[24]
Activation of Cell Death Pathways
Morin is a potent inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
MAPK Pathway (p38/JNK) : In contrast to its inhibitory effects on survival pathways, Morin activates stress-related kinases like p38 and JNK.[10][11] The enhanced phosphorylation of these MAPKs is believed to contribute significantly to Morin-induced autophagy and apoptosis.[9][10]
-
Intrinsic Apoptosis Pathway : Morin triggers the mitochondrial pathway of apoptosis. It causes a loss of mitochondrial membrane potential (MMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[12][13][14] This process is regulated by the Bcl-2 family of proteins; Morin has been observed to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic proteins like Bax and BAD.[8][12][13] The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[8][13]
-
Extrinsic Apoptosis Pathway : Evidence also points to Morin's ability to activate the extrinsic pathway. It can up-regulate the expression of death receptors like Fas on the cell surface.[8][14] This leads to the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave the protein Bid into tBid, linking the extrinsic pathway to the intrinsic mitochondrial pathway.[14]
Conclusion
The collective in vitro data robustly supports the anticancer potential of this compound. It demonstrates significant cytotoxicity against a range of cancer cell lines by inhibiting critical survival and metastatic signaling cascades (HER2/EGFR, Akt, NF-κB) and concurrently activating pro-apoptotic pathways (MAPK, intrinsic, and extrinsic apoptosis). While these preliminary findings are promising, challenges related to its bioavailability must be addressed for successful clinical translation. Future research should focus on optimizing drug delivery systems and conducting further preclinical and clinical studies to fully elucidate the therapeutic utility of this compound in oncology.
References
- 1. pkdc.ac.in [pkdc.ac.in]
- 2. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Encapsulation and Release from Mesoporous Silica Nanoparticles for Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Nanoencapsulation of this compound with BSA for sustained drug release in colorectal carcinoma cells: experimental and computational approach [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jcpjournal.org [jcpjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Evaluation of the antimetastatic and anticancer activities of morin in HER2‑overexpressing breast cancer SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morin, a flavonoid from moraceae, induces apoptosis by induction of BAD protein in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morin, a Flavonoid from Moraceae, Induces Apoptosis by Induction of BAD Protein in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The flavonoid morin from Moraceae induces apoptosis by modulation of Bcl-2 family members and Fas receptor in HCT 116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. This compound attenuates the acrylamide-induced imbalance in antioxidant enzymes in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morin, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of TPA‑induced metastatic potential by this compound in MCF‑7 human breast cancer cells via the Akt/GSK‑3β/c‑Fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Morin Inhibits Ovarian Cancer Growth through Inhibition of NF-κB Signaling Pathway. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Protocol for Morin Hydrate Stock Solution Preparation and Storage
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morin (B1676745) hydrate (B1144303) is a naturally occurring flavonoid found in various plants, including members of the Moraceae and Rosaceae families.[1][2] It has garnered significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects.[1][2][3][4] Morin hydrate exerts its pharmacological effects by modulating several key cellular signaling pathways, such as NF-κB, MAPK, and Wnt/β-catenin.[1][5] This document provides a detailed protocol for the preparation and storage of this compound stock solutions for in vitro research applications.
Physicochemical and Solubility Data
Proper preparation of a this compound stock solution is critical for accurate and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 654055-01-3 | [6] |
| Molecular Formula | C₁₅H₁₀O₇ · xH₂O | [6] |
| Molecular Weight | 320.25 g/mol (monohydrate) | [6] |
| Appearance | Light yellow to brown powder/crystal | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 64 mg/mL (199.84 mM) | [6] |
| Ethanol | 1 mg/mL (for stock preparation) | [8] |
| Methanol | Soluble | [2] |
| Water (pH 7.0) | 28.72 µg/mL | [8] |
| Phosphate Buffered Saline (PBS, pH 7.4) | 54.86 µg/mL | [8] |
| 0.1 N HCl (pH 1.2) | 32.69 µg/mL | [8] |
| Tris Base Buffer (pH 9.0) | 505.9 µg/mL | [8] |
Note: The solubility of this compound in aqueous solutions is pH-dependent, with increased solubility at higher pH.[8]
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials and Reagents:
-
This compound powder (≥98% purity)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: In a biological safety cabinet or a designated clean area, allow the this compound powder and DMSO to come to room temperature.
-
Weighing: Using a calibrated analytical balance, carefully weigh out 3.20 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 100 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex the solution for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and yellow.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Workflow for this compound Stock Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 3. pkdc.ac.in [pkdc.ac.in]
- 4. This compound is a plant-derived and antioxidant-based hepatoprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Hepatoprotective Effect of this compound in Type 2 Diabetic Wistar Rats Exposed to Diesel Exhaust Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morin Hydrate as a Fluorescent Probe for Metal Ion Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid, has demonstrated significant potential as a fluorescent probe for the detection of specific metal ions. This document provides detailed application notes and protocols for utilizing Morin hydrate in this capacity, with a primary focus on the detection of aluminum ions (Al³⁺), for which it shows remarkable sensitivity and selectivity. The fluorescence of this compound is significantly enhanced upon chelation with certain metal ions, forming a stable fluorescent complex. This phenomenon allows for the quantitative determination of these ions in various samples.
Principle of Detection
The underlying mechanism of metal ion detection using this compound is based on chelation-enhanced fluorescence (CHEF). This compound itself exhibits weak fluorescence. However, upon binding with specific metal ions, such as Al³⁺, a rigid complex is formed. This complexation restricts the intramolecular vibration and rotation of the Morin molecule, leading to a significant increase in the fluorescence quantum yield. The intensity of the emitted fluorescence is directly proportional to the concentration of the metal ion, enabling quantitative analysis.
Signaling Pathway
The interaction between this compound and a metal ion (represented by Al³⁺) to form a fluorescent complex can be visualized as follows:
Caption: Figure 1: Signaling Pathway of this compound-Based Metal Ion Detection
Quantitative Data Summary
The performance of this compound as a fluorescent probe for metal ions, particularly Al³⁺, has been quantitatively evaluated in several studies. The key parameters are summarized in the table below for easy comparison.
| Parameter | Value | Metal Ion | Reference |
| Limit of Detection (LOD) | 0.036 mg L⁻¹ | Al³⁺ | [1][2] |
| 9.2 ppb (ng mL⁻¹) | Al³⁺ | [3] | |
| 0.07 nM | Al³⁺ | [4] | |
| 60 nM | Al³⁺ | [5] | |
| Linear Concentration Range | 0.045 - 7.2 mg L⁻¹ | Al³⁺ | [1][2] |
| 50 - 800 ppb | Al³⁺ | [3] | |
| 0.20 nM - 80 nM | Al³⁺ | [4] | |
| Stoichiometry (Metal:Morin) | 2:1 | Al³⁺ | [1][2] |
| 2:3 | Al³⁺ | [6] | |
| Excitation Wavelength (λex) | 418 nm | Al³⁺ | [4] |
| 425 nm | Al³⁺ | [7] | |
| 385 nm | Al³⁺ | [3] | |
| Emission Wavelength (λem) | 490 nm | Al³⁺ | [4] |
| 495 nm | Al³⁺ | [7] | |
| 450 nm | Al³⁺ | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the spectrofluorimetric determination of metal ions using this compound.
Materials and Reagents
-
This compound (C₁₅H₁₀O₇·xH₂O)
-
Ethanol (B145695) or Methanol (Spectroscopic grade)
-
Deionized water
-
Stock solution of the metal ion of interest (e.g., Al³⁺ standard solution, 1000 ppm)
-
Buffer solution (e.g., Sodium acetate (B1210297) buffer, pH 4.0-6.0)
-
Surfactant (optional, e.g., Triton X-100, Tween-20)
Equipment
-
Spectrofluorometer
-
pH meter
-
Volumetric flasks and pipettes
-
Cuvettes (quartz or polymethylmethacrylate)
Preparation of Solutions
-
This compound Stock Solution (e.g., 1 x 10⁻³ M):
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a minimal amount of ethanol or methanol.
-
Dilute to the final volume with deionized water in a volumetric flask. Store in a dark place.
-
-
Metal Ion Working Solutions:
-
Prepare a series of standard solutions of the metal ion by diluting the stock solution with deionized water to achieve concentrations within the expected linear range.
-
-
Buffer Solution:
Experimental Workflow
The general workflow for the determination of metal ions using this compound is depicted below.
Caption: Figure 2: Experimental Workflow for Metal Ion Detection
Spectrofluorimetric Measurement Protocol
-
Blank Preparation: In a cuvette, mix the this compound solution, buffer, and deionized water in the same proportions as the samples, but without the metal ion.
-
Standard/Sample Preparation:
-
To a series of test tubes, add a fixed volume of the this compound stock solution.
-
Add increasing volumes of the metal ion standard solutions to create a calibration set. For unknown samples, add a known volume of the sample solution.
-
Add the buffer solution to maintain the optimal pH. The addition of a surfactant at this stage can enhance fluorescence intensity.[7]
-
Dilute to a final fixed volume with deionized water.
-
Mix thoroughly and allow the solution to stand for a sufficient time for the complex to form and the fluorescence signal to stabilize (e.g., 1.5 hours).[3]
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer to the optimal values for the Morin-metal complex (refer to the table above).
-
Measure the fluorescence intensity of the blank, standards, and samples.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from the readings of the standards and samples.
-
Plot a calibration curve of fluorescence intensity versus metal ion concentration for the standards.
-
Determine the concentration of the metal ion in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Selectivity and Interference
While this compound is highly sensitive to Al³⁺, it can also form complexes with other metal ions, which may cause interference. Studies have shown that the presence of ions such as Cu²⁺ and Mn²⁺ can have an interfering effect.[1][2] The tolerance limit for some interfering ions can be enhanced by performing the analysis in specific media, such as ionic liquid-water mixtures.[1][2] It is crucial to assess the potential interference from other ions present in the sample matrix and to employ masking agents or separation techniques if necessary.
Conclusion
This compound serves as a sensitive and effective fluorescent probe for the determination of metal ions, particularly Al³⁺. The methodology is relatively simple, rapid, and utilizes readily available instrumentation. By following the detailed protocols and considering the potential for interferences, researchers can successfully employ this compound for the quantitative analysis of metal ions in a variety of scientific and industrial applications.
References
- 1. Determination of aluminum ion with morin in a medium comprised by ionic liquid-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric determination of aluminium by morin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucj.org.ua [ucj.org.ua]
Application Notes and Protocols: Morin Hydrate in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Morin (B1676745) hydrate (B1144303) in high-performance liquid chromatography (HPLC). This document details validated methods for the quantification of Morin hydrate in various matrices, including pharmaceutical formulations and biological samples. The protocols and data presented are intended to assist researchers in developing and implementing robust HPLC assays for this versatile flavonoid.
Introduction
This compound, a naturally occurring flavonoid, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Accurate and precise quantification of this compound is crucial in drug development, pharmacokinetic studies, and quality control. HPLC is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[5] This document outlines established HPLC methods for the analysis of this compound.
Data Presentation
The following tables summarize the quantitative data from various validated HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method A | Method B | Method C | Method D |
| Stationary Phase | C18 Column | C18 Column | Princeton SPHER C18 (250 x 4.6 mm, 5 µm)[5] | C18 Column (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol (B129727): 0.1N HCl (50:50, v/v)[1][2][7] | Methanol | 10 mM Potassium Dihydrogen Phosphate (B84403) (pH 5.0): Acetonitrile (B52724) (60:40, v/v)[5][8] | Acetonitrile: Water (pH 3.5 with 0.1% ortho-phosphoric acid) (40:60, v/v)[6] |
| Flow Rate | - | - | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection (UV) | - | - | 260 nm[5] | - |
| Retention Time | - | - | 5.12 min[5] | 5.1 min[6] |
| Linearity Range | 1 - 30 µg/mL[1][2] | 5 - 30 µg/mL[1][2] | 100 - 500 ng/mL[5] | 0.1 - 5 µg/mL[6] |
| LOD | 0.481 µg/mL[1][2] | 1.23 µg/mL[1][2] | - | - |
| LOQ | 1.458 µg/mL[1][2] | 3.90 µg/mL[1][2] | - | - |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.9996[5] | 0.999[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of this compound in Nanoparticles
This protocol is adapted from a study on this compound-loaded PLGA nanoparticles.[1][2][7] Method B offers enhanced sensitivity.[1][2]
1. Materials and Reagents:
-
This compound standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1N)
-
Deionized water
-
PLGA nanoparticles containing this compound
2. Standard Solution Preparation:
-
Method A: Dissolve this compound in methanol to prepare a stock solution of 100 µg/mL. Prepare calibration standards by diluting the stock solution with methanol to achieve concentrations in the range of 5-30 µg/mL.[1][2][7]
-
Method B: Dissolve this compound in a mixture of methanol and 0.1N HCl (50:50, v/v) to a concentration of 100 µg/mL with magnetic stirring for 2 hours. Prepare calibration standards by diluting this solution with methanol to achieve concentrations in the range of 1-30 µg/mL.[1][2][7]
3. Sample Preparation (from Nanoparticles):
-
Disperse the this compound-loaded nanoparticles in a suitable solvent.
-
To determine the encapsulation efficiency, the nanoparticles are separated from the aqueous medium by centrifugation.
-
The amount of free this compound in the supernatant is quantified by HPLC.
-
The total amount of this compound is determined after dissolving a known amount of nanoparticles in a suitable organic solvent.
4. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: See Table 1 for specific compositions.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 20 µL.
-
Detection: UV detector at a wavelength optimized for this compound (e.g., 260 nm or 374.7 nm).
-
Column Temperature: Maintained at room temperature (e.g., 25 ± 5 °C).[6]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma
This protocol is based on a method for determining this compound in human plasma for pharmacokinetic studies.[5]
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (blank)
-
Trichloroacetic acid (for protein precipitation)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike blank human plasma with known concentrations of this compound to prepare calibration standards and quality control samples in the range of 100-500 ng/mL.[5]
3. Sample Preparation (Protein Precipitation):
-
To a 0.5 mL aliquot of plasma sample (standard, QC, or unknown), add a protein precipitating agent (e.g., trichloroacetic acid or acetonitrile).[5][8]
-
Vortex the mixture for 2 minutes.[5]
-
Centrifuge at 5000 RPM for 5 minutes to pellet the precipitated proteins.[5]
-
Collect the supernatant and inject a 20 µL aliquot into the HPLC system.[5]
4. HPLC Conditions:
-
Column: Princeton SPHER C18 (250 x 4.6 mm i.d., 5 µm).[5]
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (pH adjusted to 5.0 with orthophosphoric acid) and acetonitrile (60:40, v/v).[5][8]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV-visible detector set at 260 nm.[5]
-
Run Time: Approximately 6 minutes.[5]
5. Data Analysis:
-
Generate a calibration curve from the analysis of the spiked plasma standards.
-
Quantify this compound in the unknown plasma samples using the regression equation of the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the application of this compound in HPLC.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. docta.ucm.es [docta.ucm.es]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docta.ucm.es [docta.ucm.es]
- 8. tandfonline.com [tandfonline.com]
Morin Hydrate: A Reliable Standard for Flavonoid Quantification
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid, serves as an excellent standard for the quantification of total and specific flavonoids in various samples, including plant extracts, pharmaceuticals, and biological matrices. Its well-defined chemical structure, commercial availability in high purity, and characteristic spectral properties make it a reliable reference material for analytical method development and validation. This document provides detailed application notes and protocols for the use of morin hydrate as a standard in flavonoid quantification by High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Physicochemical Properties and Stability
Morin (3,5,7,2',4'-pentahydroxyflavone) hydrate is a yellow crystalline powder. Its stability is a critical factor for its use as an analytical standard. Studies have shown that the stability of this compound is influenced by pH, temperature, and light. It exhibits maximum stability at room temperature in the dark at a pH range of 1.2 to 7.4.[1] However, it degrades significantly in alkaline conditions (pH 9.0) and under exposure to light, especially at freezing temperatures.[1][2] Therefore, it is recommended to prepare fresh solutions and store them protected from light. Stock solutions in methanol (B129727) are stable for at least 15 days when stored at 2-8°C and for 6 hours at room temperature.[3]
Data Presentation: Quantitative Analytical Parameters
The following tables summarize the quantitative data from various validated analytical methods using this compound as a standard.
Table 1: HPLC Method Parameters for this compound Quantification
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Method A (Methanol) | 5 - 30 | 1.23 | 3.90 | [4][5][6][7][8] |
| Method B (Methanol: 0.1N HCl) | 1 - 30 | 0.481 | 1.458 | [4][5][6][7][8] |
| RP-HPLC (Human Plasma) | 0.1 - 0.5 (100 - 500 ng/mL) | - | - | [3] |
Table 2: Spectrophotometric Method Parameters for this compound Quantification
| Method | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Wavelength (nm) | Reference |
| Zn2+ complex | 0.151 - 4.533 | 0.030 | 0.091 | 392 | [9][10] |
Experimental Protocols
Protocol 1: Quantification of Morin by Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a validated method for the estimation of morin in human plasma and can be modified for other sample matrices.[3]
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trichloroacetic acid (for plasma sample preparation)
2. Equipment:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
3. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 100, 200, 300, 400, and 500 ng/mL).
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate (pH 5.0, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
5. Sample Preparation (from human plasma):
-
To 500 µL of plasma, add 250 µL of 10% trichloroacetic acid to precipitate proteins.[3]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5000 RPM for 5 minutes.
-
Collect the supernatant and inject 20 µL into the HPLC system.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the morin standard against its concentration.
-
Determine the concentration of morin in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Determination of Total Flavonoid Content using this compound as a Standard (UV-Vis Spectrophotometry)
This protocol is a widely used colorimetric method for the determination of total flavonoid content in plant extracts.
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Methanol or Ethanol (analytical grade)
-
Aluminum chloride (AlCl₃)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
2. Equipment:
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 µg/mL.
4. Assay Procedure:
-
To 0.5 mL of each standard solution or sample extract, add 2 mL of distilled water and 0.15 mL of 5% NaNO₂ solution.
-
After 5 minutes, add 0.15 mL of 10% AlCl₃ solution.
-
After another 6 minutes, add 2 mL of 4% NaOH solution and make up the final volume to 5 mL with distilled water.
-
Mix the solution well and allow it to stand for 15 minutes at room temperature.
-
Measure the absorbance at 510 nm against a blank (prepared in the same manner without the sample or standard).
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the morin standards against their concentration.
-
Determine the total flavonoid content in the sample by interpolating its absorbance on the calibration curve. The results are typically expressed as mg of morin equivalents per gram of dry weight of the sample (mg ME/g DW).
Mandatory Visualizations
Signaling Pathways Modulated by Morin
Morin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow Diagrams
Caption: Experimental workflow for HPLC quantification of morin.
Caption: Workflow for total flavonoid content determination.
Conclusion
This compound is a versatile and reliable standard for the quantification of flavonoids. Its use in validated HPLC and UV-Vis spectrophotometric methods provides accurate and reproducible results. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development. Proper handling and storage of this compound standards are crucial to ensure the integrity of the analytical results.
References
- 1. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 2. The anticarcinogenic and anticancer effects of the dietary flavonoid, morin: Current status, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. The anti-inflammatory effects of this compound in atherosclerosis is associated with autophagy induction through cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. docta.ucm.es [docta.ucm.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Morin Hydrate in Cell-Based Assays: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Target Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the application of Morin hydrate (B1144303) in various cell-based assays. It includes detailed, step-by-step protocols for assessing cell viability, apoptosis, and anti-inflammatory effects. Additionally, it summarizes quantitative data on the efficacy of Morin hydrate and illustrates its key signaling pathways and experimental workflows.
Introduction
This compound (3,5,7,2′,4′-pentahydroxyflavone) is a natural flavonoid found in a variety of plants, including members of the Moraceae family.[1] It has garnered significant interest in the scientific community due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1] These biological activities are attributed to its ability to modulate various cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1] This guide offers detailed protocols for utilizing this compound in common cell-based assays to investigate its therapeutic potential.
Data Presentation
The following tables summarize the quantitative effects of this compound in various cell-based assays, providing a reference for expected outcomes and effective concentration ranges.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Hepa1c1c7 | Murine Hepatoma | ~100 µg/mL | [2] |
| Nalm-6 | Human Leukemia (pre-B cell) | 10 µg/mL | |
| HUT-78 | Human Leukemia (T-cell lymphoma) | 10 µg/mL |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| Nalm-6 | Control | 2.84% (Sub-G1) | |
| 10 µg/mL this compound | 31.84% (Sub-G1) | ||
| 50 µg/mL this compound | 65.42% (Sub-G1) | ||
| HUT-78 | Control | 3.64% (Sub-G1) | |
| 10 µg/mL this compound | 54.27% (Sub-G1) | ||
| 50 µg/mL this compound | 72.32% (Sub-G1) | ||
| Primary Rat Hepatocytes | 40 mM Glucose | 15.52% (Sub-diploid) | [3] |
| 40 mM Glucose + this compound (pre-treatment) | 6.38% (Sub-diploid) | [3] |
Table 3: Anti-inflammatory Effects of this compound
| Cell Line | Treatment | Parameter Measured | Inhibition/Reduction | Reference |
| RAW 264.7 | LPS (1 µg/mL) + this compound (25, 50, 100 µM) | TNF-α production | Dose-dependent decrease | |
| RAW 264.7 | LPS (1 µg/mL) + this compound (25, 50, 100 µM) | IL-1β production | Dose-dependent decrease | |
| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) production | This compound inhibits NO production | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include untreated and vehicle-treated controls.
-
-
Cell Harvesting and Washing:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls to set up compensation and quadrants for data analysis.
-
The cell populations are identified as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Anti-inflammatory Assay (Nitric Oxide Measurement using Griess Reagent)
This protocol details the measurement of nitric oxide (NO) production by macrophages (e.g., RAW 264.7) in response to an inflammatory stimulus (LPS) and the inhibitory effect of this compound.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
24-well or 96-well plates
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
LPS Stimulation:
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Include control wells: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Prepare a sodium nitrite standard curve by serially diluting a stock solution in culture medium.
-
After the 24-hour incubation, transfer 50-100 µL of the culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of the Griess reagent (first sulfanilamide solution, followed by N-(1-naphthyl)ethylenediamine solution, according to the manufacturer's instructions) to each well containing the supernatant and standards.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
-
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. jcpjournal.org [jcpjournal.org]
- 3. Protective Role of Morin, a Flavonoid, against High Glucose Induced Oxidative Stress Mediated Apoptosis in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morin Hydrate for Staining and Imaging in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid, is a versatile fluorescent probe with broad applications in microscopy for cellular and tissue analysis.[1][2] Its intrinsic fluorescence and ability to form fluorescent complexes with metal ions make it a valuable tool for histological staining, the visualization of cellular structures, and the detection of metal ions.[2][3][4] Furthermore, its antioxidant and anti-inflammatory properties are of significant interest in pharmacological research and drug development.[1][5][6] This document provides detailed application notes and protocols for the use of Morin hydrate in microscopy.
Physicochemical and Fluorescent Properties
This compound (2′,3,4′,5,7-pentahydroxyflavone) is a yellow crystalline powder soluble in methanol (B129727) and DMSO.[2][7] Its fluorescence is central to its application in microscopy. The excitation and emission maxima of this compound can vary depending on the solvent and its binding state.
Table 1: Spectral Properties of this compound
| Condition | Excitation Maximum (nm) | Emission Maximum (nm) | Reference(s) |
| In Methanol | 405 | 520 | [3] |
| In Methanol-Water (80:20, pH 3) | 417 | 490 | [8][9][10] |
| In DMSO | Not specified | 560 (with a shoulder at 500) | [3] |
| Complex with Aluminum | 418 - 420 | 490 - 515 | [4][9][10] |
| Solid State (Powder/Crystal) | 405 / 532 | ~615 | [3][11] |
Applications in Microscopy
This compound is utilized in a variety of microscopy-based applications:
-
Histological Staining: As a vital stain, it allows for the effective visualization of cellular structures and tissue morphology.[1][2]
-
Metal Ion Detection: It is widely used for the fluorimetric determination of several metals, most notably aluminum, but also beryllium, zinc, gallium, indium, and scandium.[3][4]
-
Amyloid Plaque Imaging: this compound can inhibit the formation of and disaggregate amyloid fibers, making it a tool for studying amyloid-related diseases like Alzheimer's and type-2 diabetes.[12][13][14]
-
Antioxidant and Anti-inflammatory Studies: Its ability to scavenge free radicals and modulate inflammatory pathways can be visualized and quantified in cellular and tissue models.[1][5][15][16]
Experimental Protocols
Protocol 1: General Staining of Adherent Cells
This protocol provides a general procedure for staining adherent cells with this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Grow cells on coverslips in a petri dish to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the this compound stock solution in PBS to a final concentration of 10-100 µM.
-
Incubate the cells with the this compound solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets (e.g., excitation around 405-420 nm and emission around 490-520 nm).
Protocol 2: Detection of Aluminum in Tissue Sections
This protocol is adapted for the detection of aluminum in paraffin-embedded tissue sections.[4][17]
Materials:
-
This compound staining solution (0.2% w/v in 85% ethanol)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Sudan Black B (0.3% w/v in 70% ethanol) (Optional, for autofluorescence quenching)
-
DAPI (for nuclear counterstaining)
-
Mounting medium (e.g., ProLong Gold antifade reagent)
Procedure:
-
Deparaffinize tissue sections by incubating in xylene (2 x 10 minutes).
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%; 5 minutes each) and finally in distilled water.
-
(Optional) If autofluorescence is high, incubate sections in Sudan Black B solution for 10-20 minutes, followed by a wash in 70% ethanol.
-
Rinse with distilled water.
-
Incubate the sections with the 0.2% this compound staining solution for 30 minutes in the dark.
-
Rinse thoroughly with distilled water.
-
Counterstain with DAPI for 5-10 minutes if desired.
-
Rinse with distilled water.
-
Mount with an antifade mounting medium.
-
Image using a fluorescence microscope. For Morin-Al complex, use an excitation wavelength of ~420 nm and collect emission at ~515 nm. For DAPI, use UV excitation (~360 nm) and collect blue emission (~460 nm).[4][17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Liver Ischemia-Reperfusion [15]
| This compound Dose (µmol/kg body weight) | Reduction in Liver Necrosis (%) |
| 2.5 | 51.48 ± 9.94 |
| 5.0 | 66.55 ± 2.18 |
| 10.0 | 79.37 ± 11.03 |
Table 3: Effect of this compound on Antioxidant Enzyme Activities in Type-2 Diabetic Rats Exposed to Diesel Exhaust Particles [5]
| Treatment Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity |
| Control | Baseline | Baseline | Baseline |
| T2D + DEP | Significantly decreased | Significantly decreased | Significantly decreased |
| T2D + DEP + this compound (30 mg/kg) | Significantly increased vs. T2D+DEP | Significantly increased vs. T2D+DEP | Significantly increased vs. T2D+DEP |
Visualizations
References
- 1. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Unequivocal imaging of aluminium in human cells and tissues by an improved method using morin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects type-2-diabetic wistar rats exposed to diesel exhaust particles from inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morin, as a natural flavonoid, provides promising influences against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Morin applied in speciation of aluminium in natural waters and biological samples by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits amyloid formation by islet amyloid polypeptide and disaggregates amyloid fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Morin inhibits the early stages of amyloid β-peptide aggregation by altering tertiary and quaternary interactions to produce "off-pathway" structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is a plant-derived and antioxidant-based hepatoprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates CSE-induced lipid accumulation, ER stress, and oxidative stress in RPE cells: implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methods for Encapsulating Morin Hydrate in Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the encapsulation of Morin hydrate (B1144303), a bioactive flavonoid with therapeutic potential, into various nanoparticle systems. The aim is to enhance its bioavailability, stability, and targeted delivery. The protocols are based on established scientific literature and are intended for research and development purposes.
Overview of Nanoparticle-Based Morin Hydrate Delivery
This compound's poor aqueous solubility and low bioavailability limit its therapeutic applications. Encapsulation within nanoparticles offers a promising strategy to overcome these limitations. This document outlines four distinct methods for encapsulating this compound, each utilizing a different nanoparticle platform: Solid Lipid Nanoparticles (SLNs), Mesoporous Silica Nanoparticles (MSNs), Bovine Serum Albumin (BSA) Nanoparticles, and Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different this compound-loaded nanoparticle formulations described in the literature.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Solid Lipid Nanoparticles (SLNs) | ~200 | Not Reported | Almost Neutral | |
| Mesoporous Silica Nanoparticles (MSNs) | 56.3 ± 6.5 | Not Reported | Not Reported | |
| Bovine Serum Albumin (BSA) Nanoparticles | 90 - 168.6 | 0.2 | -11 ± 5.90 | |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | ~200 | Not Reported | Almost Neutral |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 82% | Not Reported | |
| Mesoporous Silica Nanoparticles (MSNs) | 99.1% | 28.3% | |
| Bovine Serum Albumin (BSA) Nanoparticles | 71.66 ± 1.5% | 10 ± 0.5% | |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | High (exact value not specified) | Not Reported |
Experimental Protocols
Method 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent emulsification-diffusion method.
Materials:
-
This compound
-
Lipid (e.g., Compritol® 888 ATO or Phospholipon® 80H)
-
Surfactant (e.g., Tween® 80)
-
Organic solvent (e.g., Methanol)
-
Deionized water
-
Cryoprotectant (e.g., Trehalose)
Protocol:
-
Preparation of Lipid Phase: Dissolve a specific amount of the chosen lipid and this compound in the organic solvent.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water.
-
Heating: Heat both the lipid and aqueous phases separately to a temperature above the melting point of the lipid.
-
Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under continuous high-speed homogenization.
-
Solvent Diffusion: Allow the resulting emulsion to cool down to room temperature while stirring, facilitating the diffusion of the organic solvent and the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the SLNs from the supernatant containing the unencapsulated drug and excess surfactant.
-
Lyophilization: Resuspend the SLN pellet in a cryoprotectant solution and freeze-dry for long-term storage.
Workflow Diagram:
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
Method 2: this compound-Loaded Mesoporous Silica Nanoparticles (MSNs)
This protocol utilizes the evaporation method for loading this compound into pre-synthesized MSNs.
Materials:
-
Mesoporous Silica Nanoparticles (MSNs)
-
This compound
Protocol:
-
Dispersion: Disperse a known amount of MSNs in ethanol.
-
This compound Solution: Prepare a solution of this compound in ethanol.
-
Loading: Add the this compound solution to the MSN dispersion.
-
Evaporation: Stir the mixture at room temperature until the ethanol has completely evaporated, leaving behind this compound-loaded MSNs.
-
Washing: Wash the resulting powder with a small amount of ethanol to remove any surface-adsorbed drug.
-
Drying: Dry the final product under vacuum.
Workflow Diagram:
Caption: Workflow for loading this compound into MSNs.
Method 3: this compound-Loaded Bovine Serum Albumin (BSA) Nanoparticles
This protocol is based on the desolvation method.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Deionized water
-
Ethanol (desolvating agent)
-
Glutaraldehyde (B144438) (cross-linking agent)
-
Sodium hydroxide (B78521) (for pH adjustment)
Protocol:
-
BSA Solution: Dissolve BSA in deionized water and adjust the pH to 9.0 with sodium hydroxide.
-
This compound Addition: Add an ethanolic solution of this compound to the BSA solution with continuous stirring.
-
Desolvation: Add ethanol dropwise to the mixture to induce the desolvation of BSA and the formation of nanoparticles.
-
Cross-linking: Add glutaraldehyde solution to the nanoparticle suspension to cross-link the BSA and stabilize the nanoparticles.
-
Stirring: Continue stirring the mixture for several hours to ensure complete cross-linking.
-
Purification: Purify the nanoparticles by repeated centrifugation and redispersion in deionized water to remove unreacted reagents.
-
Lyophilization: Freeze-dry the purified nanoparticles for storage.
Workflow Diagram:
Practical Applications of Morin Hydrate in Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin (B1676745) hydrate (B1144303), a natural flavonoid predominantly found in plants of the Moraceae family, has garnered significant attention in biomedical research due to its wide array of pharmacological activities. These include antioxidant, anti-inflammatory, and anti-cancer effects. A key aspect of its therapeutic potential lies in its ability to modulate the activity of various enzymes involved in critical physiological and pathological processes. This document provides detailed application notes and experimental protocols for utilizing Morin hydrate as an enzyme inhibitor in research and drug discovery settings.
Enzyme Inhibition Data
The inhibitory effects of this compound on several key enzymes are summarized below. This data provides a quick reference for its potency and selectivity.
| Enzyme Target | Substrate | IC50 Value (µM) | Inhibition Type | Source |
| Xanthine (B1682287) Oxidase | Xanthine | 44 | Mixed | [1] |
| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 4.48 ± 0.04 | Mixed | [2] |
| Tyrosinase | L-DOPA | Competitive (Ki = 4.03 ± 0.26 mM) | Competitive | [3] |
| Urease (Jack Bean) | Urea | - | - | [4] |
| Acetylcholinesterase | Acetylthiocholine | Competitive | Competitive | [5] |
| Hyaluronate Lyase | Hyaluronic Acid | ~100 | - | [6] |
Featured Enzyme Inhibition Assays: Detailed Protocols
Xanthine Oxidase Inhibition Assay
Application Note: Xanthine oxidase is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. This compound has been identified as a mixed-type inhibitor of this enzyme.[1] This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound against xanthine oxidase.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (50 mM, pH 7.5).
-
Xanthine solution (150 µM) in phosphate buffer.
-
Xanthine Oxidase solution (0.1 units/mL) in phosphate buffer.
-
This compound stock solution (in DMSO) and serial dilutions in phosphate buffer.
-
Allopurinol (positive control) stock solution and serial dilutions.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 50 µL of various concentrations of this compound or allopurinol.
-
Add 100 µL of xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm using a microplate reader.
-
Take kinetic readings every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation by monitoring the increase in absorbance over time.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
To determine the type of inhibition, perform kinetic studies by varying the concentration of both the substrate (xanthine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk plots.
-
Experimental Workflow:
α-Glucosidase Inhibition Assay
Application Note: α-Glucosidase is an enzyme located in the brush border of the small intestine that is involved in the breakdown of carbohydrates. Its inhibition can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in diabetic patients. This compound is a potent mixed-type inhibitor of α-glucosidase.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 6.8).
-
α-Glucosidase solution (0.5 U/mL) in phosphate buffer.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) in phosphate buffer.
-
This compound stock solution (in DMSO) and serial dilutions in phosphate buffer.
-
Acarbose (positive control) stock solution and serial dilutions.
-
Sodium carbonate solution (0.1 M) to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of various concentrations of this compound or acarbose.
-
Add 50 µL of α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic analysis, vary the concentrations of pNPG and this compound and analyze the data using a Lineweaver-Burk plot to confirm the mixed-type inhibition.
-
Experimental Workflow:
Signaling Pathway Modulation
This compound exerts its biological effects not only by direct enzyme inhibition but also by modulating intracellular signaling pathways. A prominent example is the NF-κB signaling pathway, which plays a crucial role in inflammation. Morin has been shown to inhibit the activation of NF-κB.
NF-κB Signaling Pathway Inhibition by this compound:
Disclaimer
The protocols and information provided in this document are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and reagents. The IC50 values and kinetic parameters may vary depending on the specific experimental conditions, including enzyme source, purity, and assay components. It is recommended to optimize the assay conditions for your specific laboratory setup.
References
- 1. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 2. Inhibitory mechanism of morin on α-glucosidase and its anti-glycation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Morin Hydrate: A Versatile Reagent in Analytical Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid, has emerged as a valuable and versatile reagent in analytical chemistry.[1][2][3][4] Its inherent fluorescent properties and ability to form stable complexes with metal ions make it a powerful tool for a wide range of applications, from the quantification of metal ions in environmental and biological samples to the analysis of pharmaceutical compounds and the assessment of antioxidant activity.[5][6] This document provides detailed application notes and experimental protocols for the use of morin hydrate in several key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Applications
This compound is frequently utilized in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of various analytes, including its own determination in biological matrices and in the analysis of other flavonoids and drugs.[7][8][9][10]
Application Note: Quantification of Morin in Human Plasma
This method provides a rapid and sensitive approach for the determination of morin in human plasma, which is crucial for pharmacokinetic and bioavailability studies.[7] The protocol employs a protein precipitation method for sample preparation, followed by RP-HPLC with UV detection.[7]
Table 1: HPLC Method Parameters for Morin Quantification in Human Plasma [7]
| Parameter | Value |
| Column | Reverse Phase C18 |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (pH 5.0) and Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Linear Range | 100 - 500 ng/mL |
| Run Time | 6 min |
Experimental Protocol: Quantification of Morin in Human Plasma by RP-HPLC[7]
-
Sample Preparation (Protein Precipitation):
-
Pipette 500 µL of plasma sample into a 2.0 mL centrifuge tube.
-
Add 250 µL of 10% trichloroacetic acid to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the tube to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Perform the chromatographic separation using the parameters outlined in Table 1.
-
Quantify the morin concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
Caption: Workflow for the quantification of morin in human plasma using RP-HPLC.
Spectrofluorimetric and Spectrophotometric Applications
This compound's ability to form highly fluorescent complexes with certain metal ions is the basis for its use in sensitive and selective detection methods.[5][6][11][12] It is particularly well-known for its reaction with aluminum.[13][14][15][16]
Application Note: Determination of Labile Monomeric Aluminum
This method is designed for the selective determination of toxic, labile monomeric aluminum species in natural waters and biological samples. The technique involves pre-column complexation of aluminum with morin, followed by RP-HPLC with fluorescence detection.[11][12]
Table 2: Parameters for Fluorimetric Determination of Aluminum [11][12]
| Parameter | Value |
| Reagent | This compound |
| Complex | Aluminum-Morin |
| Excitation Wavelength | 418 nm |
| Emission Wavelength | 490 nm |
| HPLC Column | Spherisorb ODS 2 |
| Eluent | 30% Methanol (B129727) and 70% Water (pH 1.0 with perchloric acid) |
| Linear Range | 0.045 - 7.2 mg/L[15] |
| Detection Limit | 0.036 mg/L[15] |
Experimental Protocol: Spectrofluorimetric Determination of Aluminum[11][12]
-
Sample Preparation:
-
Collect the water or biological sample. No extensive pretreatment is typically required.[11]
-
-
Complex Formation:
-
In a suitable reaction vessel, mix a known volume of the sample with a solution of this compound.
-
Allow sufficient time for the complexation reaction to occur.
-
-
Spectrofluorimetric Measurement:
-
For direct measurement, use a spectrofluorometer set to the excitation and emission wavelengths specified in Table 2.
-
For enhanced selectivity, inject the reaction mixture into an HPLC system equipped with a fluorescence detector, using the conditions outlined in Table 2.[11]
-
-
Quantification:
-
Determine the aluminum concentration by comparing the fluorescence intensity to a calibration curve prepared with aluminum standards.
-
Caption: Reaction and detection principle for the fluorimetric determination of aluminum using this compound.
Antioxidant Activity Assays
This compound is a potent antioxidant, and this property can be quantified using various in vitro assays.[17][18][19][20][21] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of compounds like morin.[17][18][22][23][24][25]
Application Note: DPPH Radical Scavenging Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[22][25] The color change from purple to yellow is proportional to the radical scavenging activity of the sample.
Table 3: Parameters for DPPH Radical Scavenging Assay [22]
| Parameter | Value |
| Reagent | DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol |
| Positive Control | Ascorbic Acid or Trolox |
| Measurement Wavelength | 517 nm |
| Incubation Time | 30 minutes in the dark at room temperature |
Experimental Protocol: DPPH Radical Scavenging Assay[22]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 152 µM).
-
Prepare a stock solution of the positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution to different wells.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Inhibition = [ (Ac - As) / Ac ] × 100 Where Ac is the absorbance of the control and As is the absorbance of the sample.
-
Caption: Workflow for the DPPH radical scavenging assay.
Fluorescence Quenching for Protein Binding Studies
The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon binding with small molecules like this compound.[26][27][28][29][30] This phenomenon can be used to study protein-ligand interactions and determine binding parameters.
Application Note: Interaction of this compound with Bovine Serum Albumin (BSA)
This application note describes the use of fluorescence quenching to investigate the binding of this compound to BSA, a model protein.[26] The decrease in the intrinsic fluorescence of BSA upon the addition of this compound indicates an interaction, and the data can be analyzed to determine binding constants and the number of binding sites.[26][27]
Table 4: Parameters for Fluorescence Quenching Studies [26]
| Parameter | Value |
| Protein | Bovine Serum Albumin (BSA) |
| Ligand | This compound |
| Excitation Wavelength | ~280-295 nm (for tryptophan)[29] |
| Emission Wavelength | ~330-350 nm |
| Buffer | pH 7.4 buffer |
Experimental Protocol: Fluorescence Quenching Assay[26][27]
-
Preparation of Solutions:
-
Prepare a stock solution of BSA in a pH 7.4 buffer.
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Fluorescence Titration:
-
Place a fixed concentration of BSA solution in a cuvette.
-
Record the initial fluorescence emission spectrum (e.g., from 300 to 400 nm) with an excitation wavelength of ~295 nm.
-
Successively add small aliquots of the this compound solution to the BSA solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence data for the inner filter effect if necessary.
-
Plot the fluorescence intensity at the emission maximum as a function of the this compound concentration.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.
-
Caption: Simplified signaling pathway of this compound's anti-inflammatory and antioxidant effects.[2][31]
These application notes and protocols highlight the broad utility of this compound as a reagent in analytical chemistry. Its ease of use, coupled with its robust performance in various analytical techniques, makes it an invaluable tool for researchers and professionals in diverse scientific fields.
References
- 1. selleckchem.com [selleckchem.com]
- 2. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Morin for microscopy Fl., for the determination of Al, Be, Zn, Ga, In, Sc, water 1-2mol/mol 654055-01-3 [sigmaaldrich.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. docta.ucm.es [docta.ucm.es]
- 10. Analytical Quality by Design-Driven RP-HPLC Method Conditions to Concomitantly Determine Cinnarizine and this compound in Combined Drug Solution and Dual Drug-Loaded Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morin applied in speciation of aluminium in natural waters and biological samples by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric determination of aluminium by morin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Online monitoring of aluminium in drinking water with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of aluminum ion with morin in a medium comprised by ionic liquid-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. wjpps.com [wjpps.com]
- 19. This compound is a plant-derived and antioxidant-based hepatoprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound: a potential antioxidant in minimizing the free-radicals-mediated damage to cardiovascular cells by anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular properties and myocardial salvage effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. Probing the binding of morin with alpha-2-macroglobulin using multi-spectroscopic and molecular docking approach: Interaction of morin with α2M - PMC [pmc.ncbi.nlm.nih.gov]
- 28. files01.core.ac.uk [files01.core.ac.uk]
- 29. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Molecular Docking, Dynamics, and Preclinical Studies Reveal this compound as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Morin Hydrate-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques to study the interaction of Morin (B1676745) hydrate (B1144303) with proteins. The protocols outlined below are based on established methodologies and can be adapted for specific research needs.
Introduction
Morin hydrate (3,5,7,2′,4′-pentahydroxyflavone) is a natural flavonoid found in various plants, including those from the Moraceae family such as Maclura pomifera (Osage orange) and Maclura tinctoria.[1][2] It exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3] These biological activities are often attributed to its interaction with various protein targets, modulating their function and influencing cellular signaling pathways.[4] Understanding the molecular basis of these interactions is crucial for drug discovery and development. This document provides detailed protocols for key biophysical and computational techniques used to characterize the binding of this compound to proteins.
Biophysical Techniques for Characterizing this compound-Protein Interactions
A variety of biophysical methods can be employed to study the interaction between this compound and target proteins. These techniques provide valuable information on binding affinity, thermodynamics, and conformational changes.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of small molecules to proteins. It relies on monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) upon ligand binding.
Application: To determine the binding affinity (binding constant, Kₐ), the number of binding sites (n), and the quenching mechanism of this compound's interaction with a target protein.
Experimental Protocol: Fluorescence Quenching Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., 20 µM) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.4).
-
Prepare a stock solution of this compound (e.g., 1 mM) in a solvent in which it is soluble, such as methanol (B129727) or DMSO. Further dilute in the same buffer as the protein to desired concentrations.
-
-
Instrumentation:
-
Use a spectrofluorometer with a temperature-controlled cuvette holder.
-
Set the excitation wavelength to 280 nm to excite tryptophan and tyrosine residues.
-
Record the emission spectra in the range of 285–400 nm.[5]
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Titration:
-
Place 2 mL of the protein solution (e.g., 20 µM) in a 1 cm path length quartz cuvette.
-
Record the initial fluorescence spectrum of the protein alone.
-
Successively add small aliquots of the this compound solution (e.g., 2 µL of increasing concentrations from 2 to 20 µM) to the protein solution.[5]
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism: F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, Kₛᵥ is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, kₙ is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for biomolecules).
-
For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be calculated using the double logarithm regression equation: log[(F₀ - F) / F] = log Kₐ + n log[Q]
-
Workflow for Fluorescence Quenching Assay
Caption: Workflow for determining this compound-protein interaction parameters using fluorescence quenching.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy can be used to detect the formation of a complex between this compound and a protein.
Application: To confirm the formation of a ground-state complex between this compound and the target protein.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare protein and this compound solutions as described for the fluorescence quenching assay.
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
Scan the absorption spectra over a range of 250–400 nm.[5]
-
-
Measurement:
-
Record the absorption spectrum of the protein solution (e.g., 20 µM) in the sample cuvette, using the buffer as a reference.
-
Record the absorption spectrum of the this compound solution alone at various concentrations (e.g., 2-20 µM).[5]
-
Record the absorption spectra of the protein solution after the addition of increasing concentrations of this compound.
-
-
Data Analysis:
-
Observe changes in the absorption spectra, such as a hyperchromic or hypochromic shift, which indicate an interaction and the formation of a complex.[5]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. Changes in the CD spectrum of a protein upon ligand binding can indicate conformational changes.
Application: To investigate whether the binding of this compound induces conformational changes in the secondary structure of the target protein.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare solutions of the target protein and this compound in a suitable buffer (e.g., phosphate buffer). The buffer should have low absorbance in the far-UV region.
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
Calibrate the instrument with a standard, such as camphor-10-sulfonic acid.
-
-
Measurement:
-
Record the far-UV CD spectrum (e.g., 200–250 nm) of the protein alone in a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record the CD spectrum of the protein in the presence of various concentrations of this compound.
-
A spectrum of the buffer with this compound should also be recorded and subtracted from the protein-ligand spectra.
-
-
Data Analysis:
-
Analyze the changes in the CD spectra to determine alterations in the secondary structure content (α-helix, β-sheet, random coil) of the protein upon this compound binding.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event.[6][7]
Application: To obtain a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[6][7]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare precisely concentrated solutions of the target protein and this compound in the same buffer to avoid heat of dilution effects.
-
Thoroughly degas both solutions before the experiment.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Fill the sample cell with the protein solution.
-
Fill the injection syringe with the this compound solution.
-
Perform a series of injections of the this compound solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of this compound to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]
Application: To predict the binding mode, binding energy, and key interacting amino acid residues of the target protein with this compound.
Experimental Protocol:
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.[1]
-
Obtain the 3D structure of this compound and optimize its geometry using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the protein. This can be based on experimental data or predicted using a binding site prediction tool.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking simulation.
-
The program will generate a set of possible binding poses of this compound in the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their binding energy and clustering.
-
Visualize the best-ranked pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein.
-
Quantitative Data Summary
The following table summarizes quantitative data from studies on the interaction of this compound with specific proteins.
| Target Protein | Technique | Binding Constant (Kₐ) (M⁻¹) | Stoichiometry (n) | Binding Energy (kcal/mol) | Reference |
| α2-Macroglobulin | Fluorescence Spectroscopy | 2.7 x 10⁴ (at 298 K) | ~1 | - | [5] |
| α2-Macroglobulin | Molecular Docking | - | - | -8.1 | [5] |
| Peroxisome proliferator-activated receptor gamma (PPARγ) | Molecular Docking | - | - | - | [1] |
| Nuclear factor erythroid 2–related factor 2 (Nrf2) | Molecular Docking | - | - | - | [1] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, which are often initiated by its interaction with specific proteins.
Nrf2/Keap1 Signaling Pathway
This compound can activate the Nrf2 signaling pathway, which plays a crucial role in the antioxidant defense system.[1][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[1]
Nrf2/Keap1 Signaling Pathway
Caption: this compound activates the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[4] It can suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.[4]
NF-κB Signaling Pathway
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
PPARγ Signaling Pathway
This compound has been identified as a potent agonist of PPARγ, a nuclear receptor that regulates genes involved in inflammation and metabolism.[1][8] Activation of PPARγ by this compound can lead to the mitigation of inflammation.[1]
PPARγ Signaling Pathway
Caption: this compound activates the PPARγ signaling pathway.
Conclusion
The techniques and protocols described in these application notes provide a robust framework for investigating the interactions between this compound and its protein targets. A multi-faceted approach, combining biophysical, computational, and cell-based assays, is recommended for a comprehensive understanding of this compound's mechanism of action. Such studies are essential for unlocking its full therapeutic potential.
References
- 1. Molecular Docking, Dynamics, and Preclinical Studies Reveal this compound as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Probing the binding of morin with alpha-2-macroglobulin using multi-spectroscopic and molecular docking approach: Interaction of morin with α2M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes: Morin Hydrate for the Detection of Reactive Oxygen Species
References
- 1. assaygenie.com [assaygenie.com]
- 2. Flavonoid morin inhibits proliferation and induces apoptosis of melanoma cells by regulating reactive oxygen species, Sp1 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Peroxynitrite formation in nitric oxide-exposed submitochondrial particles: Detection, oxidative damage and catalytic removal by Mn-porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. Morin Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morin Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant and cytoprotective effects of morin against hydrogen peroxide-induced oxidative stress are associated with the induction of Nrf-2‑mediated HO-1 expression in V79-4 Chinese hamster lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental and Theoretical Study of Fluorescent Properties of Morin | MDPI [mdpi.com]
- 14. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Morin hydrate precipitation in cell culture media
Welcome to the technical support center for Morin (B1676745) hydrate (B1144303). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers successfully use Morin hydrate in cell culture experiments while avoiding common issues like precipitation.
Troubleshooting Guide
This guide addresses the most common precipitation issues encountered when working with this compound in cell culture.
Issue 1: A precipitate forms immediately after I add my this compound stock solution to the cell culture media.
-
Question: I dissolved this compound in DMSO to make a stock solution. When I added a small volume of this stock to my media, it instantly turned cloudy and a precipitate formed. What happened?
-
Answer: This is a very common issue known as "solvent shock" or "crashing out." this compound is highly soluble in organic solvents like DMSO but has very poor solubility in aqueous solutions like cell culture media[1][2][3]. When the concentrated DMSO stock is rapidly diluted into the aqueous media, the this compound molecules are forced out of solution and aggregate, forming a visible precipitate[3]. This means the actual concentration of soluble, active compound in your experiment is unknown and much lower than intended.
Solutions:
-
Pre-warm the Media: Always warm your cell culture medium to 37°C before adding the compound. Adding a cold stock solution to cold media can decrease solubility[3].
-
Use a Stepwise Dilution Method: This is the most critical step. Instead of adding the stock directly to the final volume of media, first serially dilute it into a smaller, intermediate volume of the warm media. Mix this intermediate solution thoroughly before adding it to the final culture volume. This gradual decrease in solvent concentration helps keep the compound dissolved[3]. See Protocol 2 for a detailed example.
-
Ensure Rapid Mixing: When adding the this compound solution (either the stock to the intermediate volume or the intermediate volume to the final volume), vortex or pipette vigorously to ensure it disperses quickly, avoiding localized high concentrations that trigger precipitation[4].
-
Check Your Final DMSO Concentration: While most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v), higher concentrations can be toxic[3][4]. However, a slightly higher (but non-toxic) final DMSO concentration (e.g., 0.2% vs. 0.05%) can aid solubility. Always include a vehicle control with the same final DMSO concentration in your experiment[4].
-
Issue 2: The media was clear after adding this compound, but a precipitate appeared after several hours in the incubator.
-
Question: My media looked fine initially, but after incubating my plates for a few hours, I noticed a fine, crystalline precipitate. Is this the this compound?
-
Answer: Yes, this is likely delayed precipitation of this compound. The solubility and stability of flavonoids can be influenced by factors within the cell culture environment over time[5][6][7].
Solutions:
-
Maintain Stable pH: Cell culture media is buffered (usually with sodium bicarbonate) to maintain a physiological pH, which requires a stable CO2 level in the incubator. Fluctuations in CO2 can alter the media pH[3][4]. The solubility of this compound is pH-dependent, increasing in more alkaline conditions[5][6][7][8]. Ensure your incubator's CO2 is properly calibrated to maintain a stable pH.
-
Consider Media Components: Serum proteins, like albumin, can sometimes help solubilize hydrophobic compounds[4]. Conversely, high concentrations of certain salts in the media can sometimes contribute to the precipitation of dissolved compounds over time[9][10]. If you are using custom or serum-free media, be mindful of potential interactions.
-
Evaluate Compound Stability: Some flavonoids can degrade or polymerize in culture media over extended periods[11]. While this compound is relatively stable, long incubation times at 37°C could contribute to changes that reduce solubility. If possible, consider refreshing the media with a freshly prepared this compound solution for very long-term experiments.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent and recommended stock concentration for this compound?
-
A1: The recommended solvent is 100% dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, up to 64 mg/mL[1][12]. It is advisable to prepare a high-concentration stock solution, for example, 20 mM to 60 mM, to ensure the volume of DMSO added to your cell culture is minimal.
-
-
Q2: How should I store my this compound stock solution?
-
Q3: Is it okay to filter my media after the precipitate has formed?
-
A3: No, filtering is not recommended. The precipitate is the active compound you are trying to test. Filtering it out will remove an unknown amount of this compound, making your experimental results invalid and not reproducible[4]. The solution is to prevent the precipitate from forming in the first place.
-
-
Q4: Can I use solubility enhancers to prevent precipitation?
-
A4: Yes, for particularly difficult applications, solubility enhancers can be used. Cyclodextrins are a common choice; these are cyclic sugars that can encapsulate hydrophobic compounds like flavonoids and increase their aqueous solubility[13][14][15][16]. (2-Hydroxypropyl)-β-cyclodextrin is frequently used in cell culture[4]. Another option is the non-ionic surfactant Pluronic F-68, which can help protect cells and improve compound delivery[17]. If using these, you must run appropriate vehicle controls.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Equivalent (Approx.) | Reference |
| DMSO | 64 mg/mL | ~199.8 mM | [1][12] |
| Ethanol | 2 mg/mL | ~6.2 mM | [1][12] |
| Water (pH 7.0) | 28.7 µg/mL | ~89.6 µM | [5][7] |
| PBS (pH 7.4) | 54.9 µg/mL | ~171.4 µM | [5][7] |
| Water | Insoluble | N/A | [1] |
Table 2: Recommended Working Parameters for Cell Culture
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | 100% DMSO | Use fresh, anhydrous DMSO for best results[1]. |
| Stock Solution Concentration | 20-60 mM | Allows for minimal final DMSO concentration in media. |
| Storage | -20°C in single-use aliquots | Protect from light and repeated freeze-thaw cycles[3]. |
| Final DMSO Concentration | < 0.5% (v/v) | Ideally ≤ 0.1%. Must be determined for your cell line. |
| Media Temperature | 37°C | Pre-warm media before adding the compound[3]. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution
-
Calculate Mass: The molecular weight of this compound (C₁₅H₁₀O₇ · H₂O) is 320.25 g/mol . To make 1 mL of a 20 mM stock solution, you will need: (0.020 mol/L) * (320.25 g/mol ) * (0.001 L) = 0.006405 g = 6.41 mg
-
Weigh Compound: Carefully weigh out 6.41 mg of this compound powder in a microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of 100% anhydrous DMSO to the tube.
-
Ensure Complete Dissolution: Vortex vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear, yellow solution. If needed, gentle warming in a 37°C water bath can assist dissolution.
-
Store Properly: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solution and Cell Treatment (Example)
This protocol describes the preparation of 10 mL of media containing a final concentration of 20 µM this compound, starting from a 20 mM stock. The final DMSO concentration will be 0.1%.
-
Pre-warm Media: Place at least 10 mL of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Thaw Stock Solution: Remove one 20 µL aliquot of the 20 mM this compound stock from the -20°C freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution:
-
In a sterile tube, add 990 µL of the pre-warmed media.
-
Add 10 µL of the 20 mM this compound stock solution to the 990 µL of media. This creates a 1:100 dilution, resulting in a 200 µM intermediate solution.
-
Immediately mix thoroughly by vortexing gently or pipetting up and down several times. The solution should remain clear.
-
-
Prepare Final Working Solution:
-
In a separate sterile tube, add the remaining 9 mL of pre-warmed media.
-
Add 1 mL of the 200 µM intermediate solution to the 9 mL of media.
-
Mix well by inverting the tube or pipetting. This creates the final 10 mL of 20 µM this compound working solution.
-
-
Treat Cells: Remove the old media from your cells and replace it with the freshly prepared 20 µM this compound working solution.
-
Vehicle Control: Prepare a vehicle control by following the same dilution steps, but using 100% DMSO instead of the this compound stock solution.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labsolu.ca [labsolu.ca]
- 13. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pluronic F-68 Improves Callus Proliferation of Recalcitrant Rice Cultivar via Enhanced Carbon and Nitrogen Metabolism and Nutrients Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Morin Hydrate for Experimental Success
Welcome to the technical support center for Morin (B1676745) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Morin hydrate in various experimental settings. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on effective working concentrations to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound, with a solubility of up to 64 mg/mL (199.84 mM).[1] For final working concentrations in cell culture, the DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Ethanol can also be used, but the solubility is lower.[1][2] this compound has poor aqueous solubility, which is also pH-dependent.[2]
Q2: My this compound solution is precipitating in the cell culture medium. What can I do?
A2: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low water solubility.[2] Here are some troubleshooting steps:
-
Lower the final concentration: The effective concentration of this compound is often in the micromolar range. Precipitates may form if the concentration exceeds its solubility in the medium.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (like DMSO) is not causing the compound to fall out of solution, while also being non-toxic to the cells.
-
Prepare fresh dilutions: Prepare working solutions fresh from a high-concentration stock just before use.
-
pH of the medium: this compound's solubility is pH-dependent, increasing with higher pH.[3] However, ensure the medium's pH remains within the optimal range for your cells.
-
Warm the medium: Gently warming the medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
Q3: What is a typical working concentration range for this compound in cell culture experiments?
A3: The effective working concentration of this compound varies depending on the cell type and the specific assay. For anti-cancer and cytotoxicity studies, concentrations can range from 10 µM to 500 µM.[4][5][6][7] For anti-inflammatory and antioxidant assays, concentrations are often in the range of 10 µM to 100 µM.[8][9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes.[1] Studies have shown that this compound is sensitive to light and pH.[2][3] Therefore, solutions should be protected from light. Maximum stability is observed at room temperature in the dark at a pH range of 1.2 to 7.4.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - Solvent has absorbed moisture (especially DMSO).- Incorrect solvent used. | - Use fresh, anhydrous DMSO.[1]- Confirm the appropriate solvent and concentration from literature or supplier's datasheet. |
| Inconsistent Experimental Results | - Degradation of this compound in solution.- Variability in cell plating density.- Pipetting errors. | - Prepare fresh working solutions for each experiment.- Protect solutions from light.[2]- Ensure consistent cell seeding and proper mixing of solutions.- Calibrate pipettes regularly. |
| High Cell Viability at Expected Toxic Doses | - Incorrect concentration calculation.- Cell line is resistant to this compound.- Insufficient incubation time. | - Double-check all calculations for dilutions.- Test a wider range of concentrations.- Increase the duration of treatment. |
| Unexpected Color Change in Medium | - this compound can have a yellowish color in solution.- pH indicator in the medium reacting to the compound or solvent. | - This is often normal. However, monitor for signs of contamination (e.g., turbidity, fungal growth).- Run a vehicle control (medium with solvent only) to compare. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 64 mg/mL (199.84 mM) | [1] |
| Ethanol | 2 mg/mL | [1] |
| Water | Insoluble | [1] |
| Methanol | 50 mg/mL | [11] |
| 0.1 N HCl (pH 1.2) | 32.69 ± 1.63 µg/mL | [2] |
| Sodium Acetate Buffer (pH 5.0) | 14.88 ± 2.43 µg/mL | [2] |
| Double Distilled Water (pH 7.0) | 28.72 ± 0.97 µg/mL | [2] |
| Phosphate Buffer Saline (pH 7.4) | 54.86 ± 2.05 µg/mL | [2] |
| Tris Base Buffer (pH 9.0) | 505.9 ± 14.61 µg/mL | [2] |
Table 2: Effective In Vitro Working Concentrations of this compound
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| SW480 (Colon Cancer) | Cytotoxicity (MTT) | 50 - 500 µM | [6] |
| HCT116 (Colon Cancer) | Cytotoxicity (MTT) | 20 - 440 µg/mL | [12] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 100 - 200 µM | [5] |
| A375, MNT-1, SK-MEL-28 (Melanoma) | Cell Viability (MTT) | Up to 200 µg/mL | [4] |
| Nalm-6, HUT-78 (Leukemia) | Proliferation (MTT) | 10 - 50 µg/mL | |
| Rat Hepatocytes | Antioxidant (Cell Survival) | 0.25 - 2.0 mM | [13] |
| RAW264.7 (Macrophages) | Anti-inflammatory (NO production) | 25 - 100 µM | [10] |
| Platelets | Anti-platelet Aggregation | 40 - 80 µM | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 100 mM). The molecular weight of this compound is 320.25 g/mol .[1]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter if necessary for sterile applications.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Visualizations
Experimental Workflow for Determining Optimal this compound Concentration
References
- 1. selleckchem.com [selleckchem.com]
- 2. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound Encapsulation and Release from Mesoporous Silica Nanoparticles for Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory, antioxidant, and antimicrobial evaluation of morin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morin Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nanoencapsulation of this compound with BSA for sustained drug release in colorectal carcinoma cells: experimental and computational approach [frontiersin.org]
- 13. This compound is a plant-derived and antioxidant-based hepatoprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Morin hydrate instability and degradation in solution
Welcome to the technical support center for Morin (B1676745) hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the instability and degradation of Morin hydrate in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and challenges encountered during the handling and use of this compound in experimental settings.
Q1: My this compound solution changed color to yellow/brown. What does this indicate?
A1: A color change to yellow or brown in your this compound solution, particularly in alkaline conditions (pH > 8.0), is a visual indicator of degradation.[1] this compound is susceptible to oxidation, and this process is accelerated at higher pH.[2][3][4] We recommend preparing fresh solutions and using them promptly, especially when working with basic buffers. Storing solutions in the dark can also help minimize degradation.[2][5]
Q2: I'm seeing a precipitate form in my aqueous this compound solution. Why is this happening and how can I resolve it?
A2: Precipitate formation is likely due to the low aqueous solubility of this compound, especially in acidic to neutral conditions.[2] Its solubility is pH-dependent and significantly decreases at lower pH values.[2][3][5][6][7][8] To resolve this, you can try the following:
-
Increase the pH: this compound's solubility increases with pH.[2][3][5][6][7][8] However, be mindful of the increased degradation at high pH.
-
Use a co-solvent: Preparing a concentrated stock solution in an organic solvent like methanol (B129727) or ethanol (B145695) and then diluting it into your aqueous buffer can improve solubility.[1][8] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Complexation: Complexing this compound with cyclodextrins has been shown to significantly increase its aqueous solubility.[9][10]
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: Based on stability studies, the optimal conditions for storing this compound solutions to minimize degradation are at room temperature in the dark, in an acidic to neutral pH buffer (pH 1.2-7.4) .[2][3][8] Refrigeration and freezing, especially in the presence of light, have been shown to accelerate degradation.[2][3][8] It is highly recommended to prepare fresh solutions for optimal results. If storage is necessary, aliquot the stock solution into amber vials and store protected from light at room temperature for short periods.
Q4: How does exposure to light affect the stability of this compound solutions?
A4: Exposure to light is a major factor contributing to the degradation of this compound.[2][3][5] Photodegradation can occur across different pH levels and temperatures. Therefore, it is crucial to protect all this compound solutions from light by using amber vials or by wrapping containers with aluminum foil during preparation, storage, and experimentation.
Q5: I suspect my this compound has degraded. Is there a simple way to check its integrity?
A5: A simple preliminary check is to observe the color of the solution. As mentioned, a change to yellow or brown indicates likely degradation.[1] For a more definitive assessment, you can use a UV-Visible spectrophotometer. The UV spectrum of fresh this compound in ethanol typically shows two main absorption bands.[2] A significant shift in these peaks or the appearance of new bands can indicate degradation.[2][3] For quantitative analysis, HPLC is the recommended method to determine the purity and concentration of your this compound solution.
Data Summary Tables
Table 1: Solubility of this compound in Different Solvents at Room Temperature
| Solvent | pH | Solubility (µg/mL) |
| 0.1 N Hydrochloric Acid | 1.2 | 32.69 ± 1.63 |
| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 |
| Distilled Water | 7.0 | 28.72 ± 0.97 |
| Phosphate Buffer Saline (PBS) | 7.4 | 54.86 ± 2.05 |
| Tris Base Buffer | 9.0 | 505.9 ± 14.61 |
Data sourced from Jangid et al., 2018.[2][3]
Table 2: Degradation of this compound (%) after 96 hours under different storage conditions
| pH | Room Temp - Light | Room Temp - Dark | Freeze - Light | Freeze - Dark |
| 1.2 | 30.41 | 10.73 | 46.02 | 69.46 |
| 5.0 | 42.75 | 12.12 | 82.91 | 10.46 |
| 7.0 | 26.74 | 10.36 | 80.48 | 15.28 |
| 7.4 | 48.26 | 13.18 | 77.68 | 9.22 |
| 9.0 | ~94 | ~93.2 | ~93.4 | 33.4 |
Data sourced from Jangid et al., 2018.[2][3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Methanol (reagent grade)[1]
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vial
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a clean, dry amber glass vial.
-
Add the required volume of methanol to achieve the desired concentration (e.g., 50 mg/mL).[1]
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at room temperature, protected from light.
-
Protocol 2: Stability Testing of this compound in Aqueous Solution
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)
-
UV-Visible spectrophotometer or HPLC system
-
Amber and clear vials
-
Incubators or controlled temperature environments (room temperature, 4°C)
-
Light source for photodegradation studies
-
-
Procedure:
-
Dilute the this compound stock solution with the respective aqueous buffers to a final desired concentration (e.g., 25 µg/mL).[2][8]
-
Aliquot the diluted solutions into different sets of amber and clear vials.
-
Store the vials under different conditions:
-
Room temperature, protected from light (amber vials).
-
Room temperature, exposed to light (clear vials).
-
4°C, protected from light (amber vials).
-
4°C, exposed to light (clear vials).
-
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each condition.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Factors influencing this compound degradation.
Caption: this compound's antioxidant signaling pathways.
Caption: Workflow for this compound stability testing.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Determination of solubility, stability and degradation kinetics of this compound in physiological solutions | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Morin Hydrate Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Morin (B1676745) hydrate (B1144303) in fluorescence-based assays. The information is tailored for scientists and professionals in drug development and related fields to help identify and resolve common interferences.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is unstable or decreasing over time. What could be the cause?
A1: Signal instability in Morin hydrate fluorescence assays can stem from several factors, primarily related to its chemical stability. This compound is susceptible to photodegradation and oxidative degradation.[1]
-
Photostability: Morin is sensitive to light.[2][3] Continuous exposure to the excitation light source during measurement can lead to photobleaching, causing a decrease in fluorescence intensity. To mitigate this, minimize the exposure time of the sample to the light source and use the lowest possible excitation intensity that provides an adequate signal. Storing this compound solutions in the dark is also crucial.[2]
-
Chemical Stability: The stability of this compound is pH-dependent. It exhibits maximum stability in the pH range of 1.2 to 7.4 and degrades more rapidly in basic conditions (e.g., pH 9.0).[2][3] Ensure your assay buffer is within the optimal pH range for Morin stability.
-
Oxidative Degradation: As a flavonoid, Morin is prone to oxidation, which can be accelerated by the presence of certain ions or reactive oxygen species in the sample.[1] Binding to proteins like bovine serum albumin (BSA) has been shown to enhance its photostability.[1]
Q2: I am observing unexpected quenching or enhancement of the fluorescence signal. What are the likely interferences?
A2: Unanticipated changes in fluorescence intensity are common issues and can be caused by interactions with other molecules in your assay.
-
Quenching: The fluorescence of this compound can be quenched by various substances. For instance, in amyloid aggregation assays, it has been noted that Morin can interfere with thioflavin-T fluorescence, potentially by quenching the bound thioflavin-T.[4] It is also known to interact with and have its fluorescence quenched by bovine serum albumin (BSA).[5]
-
Enhancement by Metal Ions: this compound is well-known to form highly fluorescent complexes with various metal ions.[6][7] The presence of trace amounts of metal ions such as aluminum (Al³⁺), tin (Sn⁴⁺), or beryllium (Be²⁺) in your sample or buffer can lead to a significant increase in fluorescence, which could be misinterpreted as a positive result.[6][8][9] It is crucial to use high-purity water and reagents to avoid metal ion contamination.
-
Enhancement by Surfactants: Non-ionic surfactants, such as Triton X-100, have been shown to strongly enhance the fluorescence intensity of the beryllium-morin complex.[8] If your assay includes detergents or surfactants, their effect on Morin fluorescence should be evaluated.
Q3: The fluorescence emission wavelength of my this compound solution seems to have shifted. Why is this happening?
A3: The fluorescence emission of this compound is highly sensitive to its chemical environment.
-
pH Dependence: The fluorescence emission maximum of this compound is strongly pH-dependent.[10][11] For example, the maximum emission peak can shift from around 525 nm to 560 nm as the pH of the solution increases.[12] It is essential to maintain a constant and well-buffered pH throughout your experiment to ensure reproducible results.
-
Solvent Polarity: The solvent environment also influences the fluorescence spectrum. Different solvents (e.g., methanol, DMSO, chloroform) will result in different emission maxima due to their varying polarity and ability to form hydrogen bonds with Morin.[12][13]
-
Aggregation: At higher concentrations, this compound can form aggregates, which can lead to a red-shift in the fluorescence emission.[12][14] This phenomenon, known as aggregation-induced emission enhancement (AIEE) or aggregation-caused quenching (ACQ) depending on the specific conditions, can alter the spectral properties.[12]
Q4: I am getting inconsistent results and poor reproducibility. What should I check?
A4: Poor reproducibility in this compound assays often points to issues with its solubility and stability.
-
Solubility: this compound has poor aqueous solubility, which is also pH-dependent.[1][2] The solubility increases with an increase in pH.[2][3][15] Inconsistent dissolution can lead to variability in the effective concentration of Morin in the assay. It is recommended to prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low and consistent across all samples.[6][16]
-
pH Control: As mentioned previously, the stability, solubility, and fluorescence of Morin are all highly dependent on pH.[2][3][10][11] Inadequate buffering can lead to pH shifts during the experiment, causing significant variability in the results. Use a buffer with sufficient capacity at the desired pH.
-
Light Exposure: Inconsistent exposure of samples to light can lead to variable rates of photodegradation, affecting reproducibility.[2] Handle samples consistently and protect them from light as much as possible.
Troubleshooting Guides
Problem: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your assay buffer. Morin fluorescence is significantly lower in the neutral pH range.[10] |
| Photobleaching | Reduce the excitation light intensity and exposure time. Keep samples in the dark whenever possible.[17] |
| Quenching Agent Present | Identify potential quenchers in your sample matrix. Run a control with Morin in the buffer alone. |
| Low Morin Concentration | Ensure complete dissolution of this compound. Prepare a fresh stock solution. |
| Instrument Settings | Optimize the gain and sensitivity settings on your fluorometer.[18] |
Problem: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Check for autofluorescence from your sample matrix, buffer components, or microplate.[18][19] |
| Metal Ion Contamination | Use high-purity, metal-free water and reagents. Consider the use of a chelating agent like EDTA in a control experiment. |
| Reagent Contamination | Prepare fresh buffers and solutions.[18] |
| Light Leakage | Ensure the sample chamber of the fluorometer is properly sealed. |
Problem: Inconsistent Readings (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the stock solution. Sonication may help. |
| Precipitation in Assay | Check for precipitation of Morin when the stock solution is diluted into the aqueous buffer. Adjust the final concentration or the percentage of co-solvent. |
| Temperature Fluctuations | Maintain a constant temperature during the assay, as fluorescence can be temperature-dependent. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions. |
Quantitative Data Summary
Table 1: pH-Dependent Solubility and Stability of this compound
| pH | Solvent | Solubility | Stability Notes |
| 1.2 | 0.1 N HCl | Low | High stability at room temperature in the dark.[2] |
| 5.0 | Sodium Acetate Buffer | Lowest | High stability at room temperature in the dark.[2] |
| 7.0 | Water | Poor (28.7 µg/mL)[2] | High stability at room temperature in the dark.[2] |
| 7.4 | Phosphate Buffer Saline | Moderate | High stability at room temperature in the dark.[2] |
| 9.0 | Tris Base | Highest | Minimum stability under all storage conditions.[2] |
Data compiled from Jangid et al. (2018).[2][3][15]
Experimental Protocols
General Protocol for this compound Fluorescence Measurement
-
Preparation of this compound Stock Solution:
-
Due to its poor aqueous solubility, prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][16] Ensure the this compound is completely dissolved.
-
-
Preparation of Assay Buffer:
-
Preparation of Samples:
-
Dilute the this compound stock solution into the assay buffer to the final working concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤1% v/v) and be consistent across all samples, including controls.
-
Add the analyte or other assay components to the wells of a suitable microplate (a black plate is recommended for fluorescence assays to minimize background).[19]
-
-
Controls:
-
Blank: Assay buffer only.
-
Morin Control: this compound in assay buffer (without analyte) to establish the baseline fluorescence.
-
Analyte Control: Analyte in assay buffer (without this compound) to check for autofluorescence of the analyte.
-
-
Fluorescence Measurement:
-
Incubate the plate as required by the specific assay protocol, protecting it from light.
-
Measure the fluorescence using a microplate reader or fluorometer. Typical excitation and emission wavelengths for Morin are in the range of 420-440 nm for excitation and 490-560 nm for emission, but these should be optimized for your specific assay conditions (pH, solvent).[8][10][12]
-
Visualizations
Caption: Troubleshooting workflow for common this compound fluorescence assay interferences.
Caption: Key factors influencing this compound fluorescence assay outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound inhibits amyloid formation by islet amyloid polypeptide and disaggregates amyloid fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. selleckchem.com [selleckchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Enhancement of the fluorescence of the beryllium-morin complex by non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucj.org.ua [ucj.org.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Experimental and Theoretical Study of Fluorescent Properties of Morin [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 18. benchchem.com [benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
Improving the bioavailability of Morin hydrate for in vivo studies
This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in-vivo bioavailability of Morin (B1676745) hydrate (B1144303).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a practical question-and-answer format to streamline experimental problem-solving.
Q1: Why is the oral bioavailability of pure Morin hydrate inherently low?
A: The low oral bioavailability of this compound is primarily due to two main factors:
-
Poor Aqueous Solubility: this compound has very low solubility in water (approximately 28.7 μg/mL), which limits its dissolution in gastrointestinal fluids—a critical first step for absorption.[1][2][3]
-
First-Pass Metabolism: After absorption, this compound undergoes extensive metabolism in the intestines and liver, which reduces the amount of unchanged drug reaching systemic circulation.[2] Furthermore, it can be subject to P-glycoprotein (P-gp) mediated efflux, where it is actively transported back into the intestinal lumen.[4]
Q2: My this compound solution/suspension shows poor stability and degrades quickly. What can I do?
A: The stability of this compound is highly dependent on pH, light, and temperature.[1][5]
-
pH-Related Degradation: this compound is most stable in acidic to neutral conditions (pH 1.2 to 7.4) and degrades rapidly in basic/alkaline conditions (pH 9.0).[1][6] Ensure your vehicle or buffer system is within the stable pH range.
-
Light Sensitivity: Exposure to light accelerates degradation more than temperature.[1][6] Always prepare and store this compound solutions and formulations in amber-colored vials or protected from light.[1]
-
Temperature Considerations: While less impactful than light, storage at room temperature in the dark is generally suitable for maintaining stability.[1][6] Interestingly, degradation can be faster in frozen conditions when exposed to light, possibly due to molecular clustering.[1][6] For optimal stability, store solutions at room temperature (25°C) or refrigerated (4°C) in dark conditions.[7]
Q3: I am observing high variability in plasma concentrations between my animal subjects. What are the potential causes?
A: High inter-subject variability is a common challenge in in-vivo studies. Several factors could be responsible:
-
Inconsistent Formulation: If using a suspension or nanoparticle formulation, issues like aggregation, non-uniform particle size, or inconsistent drug loading can lead to variable dosing and absorption. Ensure your formulation is homogenous and properly characterized before administration.
-
Administration Technique: Improper oral gavage technique can lead to dosing errors or deposition in the esophagus instead of the stomach. Ensure all personnel are consistently trained and proficient.
-
Physiological Differences: Factors such as differences in gastric pH, intestinal transit time, and metabolic enzyme activity among animals can contribute to variability. While harder to control, ensuring animals are of a similar age, weight, and health status can help minimize this.
-
Sample Handling: Inconsistent timing of blood draws or improper handling and storage of plasma samples before analysis can introduce variability. Standardize the protocol for all subjects.[8]
Q4: My nanoformulation of this compound works well in vitro but shows poor efficacy in vivo. What could be the disconnect?
A: A discrepancy between in-vitro and in-vivo results often points to complex biological barriers not present in cell culture models.
-
Poor In Vivo Stability: The formulation may not be stable in the gastrointestinal environment (e.g., acidic pH of the stomach, enzymatic degradation).
-
Insufficient Absorption: The formulation may not effectively cross the intestinal mucus layer or the epithelial barrier.
-
Rapid Clearance: Even if absorbed, the nanoparticles might be rapidly cleared from circulation by the reticuloendothelial system (RES) before reaching the target site.
-
Premature Drug Release: The drug may be released from the carrier too quickly in the bloodstream, leading to rapid metabolism and elimination, mimicking the behavior of the free drug.
Pharmacokinetic Data of this compound Formulations
Improving the bioavailability of this compound often involves advanced formulation strategies. The table below summarizes quantitative data from various studies to allow for easy comparison of different approaches.
| Formulation Type | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) |
| This compound (Free Drug) | Rat | 50 | 102.3 ± 15.6 | 0.5 | 185.4 ± 32.7 | 1.0 (Reference) |
| Mixed Micelles (PluronicF127/Tween80) | Rat | 10 (oral) | 880 ± 260 | 1.0 | 2580 ± 970 | ~28-fold (vs. free drug absolute bioavailability)[4] |
| Nanosuspension (MHNS) | Rat | 50 | 1145.3 ± 101.4 | 1.0 | 4658.2 ± 389.5 | 25.1 |
| Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 2.97-fold[9] |
| Niosomes (Tween 60) | Mice | 10 | ~1200 | 0.25 | ~1500 | 2.7-fold (vs. MH solution)[10] |
Note: Values are adapted from multiple sources and may have different experimental conditions. Direct comparison should be made with caution. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the concentration-time curve).
Detailed Experimental Protocols
1. Protocol: Preparation of Morin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on a solvent emulsification/diffusion method, a common technique for encapsulating hydrophobic compounds like Morin.[2]
-
Materials:
-
This compound (MRN)
-
Lipid (e.g., Compritol® 888 ATO or Phospholipon® 80H)
-
Surfactant (e.g., Polyvinyl alcohol - PVA)
-
Organic solvent (e.g., Dichloromethane - DCM)
-
Purified water
-
-
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen lipid (e.g., 5 mg MRN and 50 mg Compritol) in an organic solvent like dichloromethane.[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in purified water).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication for a defined period (e.g., 10 minutes) to form a primary oil-in-water (o/w) emulsion.[7]
-
Solvent Evaporation: Subject the resulting emulsion to magnetic stirring at room temperature for several hours (e.g., 4 hours) to allow the organic solvent to evaporate completely.[7] This process leads to the precipitation of the lipid, forming solid nanoparticles with the drug encapsulated.
-
Purification and Collection: Centrifuge the SLN suspension to separate the nanoparticles from the aqueous medium. Wash the pellet with purified water multiple times to remove excess surfactant and un-encapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified SLN pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
-
2. Protocol: Quantification of Morin in Rat Plasma using RP-HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining Morin concentrations in plasma samples, essential for pharmacokinetic studies.[8]
-
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[8]
-
Acetonitrile (B52724) (HPLC grade)[8]
-
Potassium dihydrogen phosphate[8]
-
Trichloroacetic acid (TCA) for protein precipitation[8]
-
Centrifuge
-
Vortex mixer
-
-
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 5.0) and acetonitrile in a specific ratio (e.g., 60:40, v/v).[8] Filter and degas the mobile phase before use.
-
Standard Curve Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Serially dilute this stock solution with drug-free plasma to create calibration standards ranging from 100 to 500 ng/mL.[8]
-
Sample Preparation (Protein Precipitation):
-
HPLC Analysis:
-
Carefully collect the supernatant.
-
Inject a fixed volume (e.g., 20 µL) of the supernatant into the HPLC system.[8]
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 260 nm.[8]
-
The retention time for Morin should be determined using a standard. The total run time is typically short (e.g., around 6 minutes).[8]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the Morin standards against their known concentrations. Use the linear regression equation from this curve to calculate the Morin concentration in the unknown plasma samples.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows relevant to this compound research.
References
- 1. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced oral bioavailability of morin administered in mixed micelle formulation with PluronicF127 and Tween80 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. docta.ucm.es [docta.ucm.es]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Formulation, characterization and pharmacokinetics of this compound niosomes prepared from various non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Morin Hydrate Extraction and Purification Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and purification of Morin (B1676745) hydrate (B1144303).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of Morin hydrate, offering potential causes and solutions in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound Extract | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | This compound is a flavonoid, and its solubility is dependent on the solvent's polarity. For effective extraction, consider using polar solvents like methanol (B129727) or ethanol. A mixture of alcohol and water (e.g., 70% ethanol) can also be effective for extracting flavonoid glycosides which may be present in the initial plant material.[1] |
| Suboptimal Extraction Temperature: High temperatures can lead to the degradation of this compound, while low temperatures may result in incomplete extraction. | Gradually increase the extraction temperature and monitor the yield. Be aware that excessive heat can degrade flavonoids. For methods like maceration, room temperature for an extended period is often used. For heat-assisted methods, ensure the temperature is below the boiling point of the solvent and monitor for any color changes that might indicate degradation. | |
| Inadequate Extraction Time: The duration of the extraction may be insufficient to fully extract the compound from the plant matrix. | Increase the extraction time and monitor the yield at different time points to determine the optimal duration. For maceration, this could be 24-48 hours. | |
| Incorrect Particle Size of Plant Material: If the plant material is not finely powdered, the solvent may not effectively penetrate the plant cells to extract the this compound. | Grind the dried plant material into a fine powder to increase the surface area for solvent interaction. | |
| Degradation of this compound During Extraction | Exposure to Light: this compound is sensitive to light and can degrade upon prolonged exposure.[1] | Conduct the extraction process in a dark environment or use amber-colored glassware to protect the extract from light. |
| pH Instability: this compound is unstable in alkaline conditions (pH 9.0) and can degrade. It is more stable in acidic and neutral media.[1] | Maintain a neutral or slightly acidic pH during the extraction process. Avoid using strong bases. | |
| High Temperature: As mentioned, excessive heat can cause degradation. | Use low-temperature extraction methods or a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. | |
| Difficulty in Purifying this compound | Co-elution with Other Flavonoids: The crude extract may contain other flavonoids with similar polarities, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can improve separation. Thin Layer Chromatography (TLC) should be used to monitor the fractions. |
| Poor Crystallization: this compound may fail to crystallize from the solution, or may "oil out". | Ensure the solution is sufficiently concentrated. Try scratching the inside of the flask with a glass rod to induce crystallization. If the compound oils out, try re-dissolving it in a minimal amount of hot solvent and allowing it to cool more slowly. Using a different solvent system for crystallization might also be necessary. | |
| Presence of Impurities Affecting Crystallization: The presence of significant impurities can hinder the formation of a crystal lattice. | If crystallization fails after multiple attempts, it may be necessary to repeat the column chromatography purification to obtain a purer fraction before attempting recrystallization again. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from plant sources?
A1: The yield of this compound can vary significantly depending on the plant source and the extraction method used. For example, one study reported a crude precipitate yield of 6.79% from the wood of Artocarpus heterophyllus using methanol maceration. Further purification of this crude extract yielded 6.10% pure Morin.[2]
Q2: What is the solubility of this compound in different solvents?
A2: this compound, like other flavonoids, has poor aqueous solubility.[1] Its solubility is pH-dependent and increases with an increase in pH. However, it is important to note that its stability decreases at higher pH.[1] It is soluble in organic solvents like DMSO, methanol, and ethanol.[3][4]
Q3: How can I monitor the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the purity of this compound.[1] Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment during the purification process.
Q4: What are the optimal storage conditions for this compound?
A4: this compound solutions are most stable at room temperature in the dark, particularly in acidic to neutral pH conditions (pH 1.2 to 7.4).[1] It is highly unstable at pH 9.0.[1] For long-term storage of the solid compound, it is advisable to keep it in a cool, dark, and dry place.
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and extraction of this compound.
| Parameter | Value(s) | Conditions/Notes | Source(s) |
| Crude Extract Yield | 6.79% | From Artocarpus heterophyllus wood via methanol maceration. | [2] |
| Purified Morin Yield | 6.10% | From the crude precipitate after purification. | [2] |
| Solubility in DMSO | 64 mg/mL (199.84 mM) | Fresh DMSO is recommended as moisture can reduce solubility. | [4] |
| Aqueous Solubility | 28.7 µg/mL | In water. | [1] |
| pH-Dependent Aqueous Solubility | 32.69 µg/mL (pH 1.2), 14.88 µg/mL (pH 5.0), 28.72 µg/mL (pH 7.0), 54.86 µg/mL (pH 7.4), 505.9 µg/mL (pH 9.0) | Measured at room temperature. | [1] |
| Degradation at pH 9.0 | ~94% (RT light), ~93.2% (RT dark), ~93.4% (freeze light), ~33.4% (freeze dark) | After 96 hours. | [1] |
Experimental Protocols
Protocol 1: Extraction and Purification of Morin from Artocarpus heterophyllus Wood
This protocol is adapted from a published method for the isolation of Morin.[2]
I. Extraction
-
Maceration: Macerate the pieced wood of A. heterophyllus (5.2 kg) in methanol (36 L) for one day.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to allow for the precipitation of the crude extract.
-
Re-extraction: Repeat the extraction process with the remaining plant residue.
II. Isolation and Purification
-
Dissolution: Dissolve 1.0 g of the crude precipitate in 10 ml of ethyl acetate.
-
Filtration and Evaporation: Collect the filtrate and evaporate it on a water bath to a volume of 7 ml.
-
Liquid-Liquid Extraction: Extract the filtrate with 5 ml of a 5% sodium carbonate solution.
-
Acidification and Precipitation: Acidify the aqueous layer with 10% hydrochloric acid to precipitate the Morin.
-
Washing and Drying: Wash the precipitate with cool water and dry it in an oven to obtain powdered Morin.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways modulated by Morin and a general experimental workflow for its extraction and purification.
References
- 1. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Challenges in the Synthesis of Morin Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of morin (B1676745) hydrate (B1144303) derivatives. Our aim is to equip researchers with the necessary information to navigate common experimental hurdles, optimize reaction conditions, and successfully synthesize a variety of morin derivatives for applications in drug discovery and other scientific fields.
Frequently Asked Questions (FAQs)
General Synthesis and Reactivity
Q1: What are the main challenges in synthesizing derivatives of morin hydrate?
A1: The primary challenges in this compound derivatization stem from its structure, which contains five hydroxyl groups with varying reactivity (at positions 3, 5, 7, 2', and 4'). This polyhydroxylated nature can lead to a lack of selectivity, resulting in mixtures of products that are difficult to separate. Other common issues include low solubility of this compound in many organic solvents, potential for side reactions, and difficulties in purifying the final derivatives.[1][2]
Q2: How does the reactivity of the different hydroxyl groups on the morin scaffold compare?
A2: The reactivity of the hydroxyl groups on the morin scaffold is influenced by their electronic and steric environment. Generally, the hydroxyl groups on the A and B rings exhibit different acidities and nucleophilicities. For instance, the 5-OH group is often involved in intramolecular hydrogen bonding with the adjacent carbonyl group, which can affect its reactivity. The relative reactivity can also be influenced by the specific reaction conditions, such as the choice of base and solvent.
Protecting Group Strategies
Q3: When is it necessary to use protecting groups in the synthesis of morin derivatives?
A3: Protecting groups are essential when you need to achieve regioselectivity in your synthesis.[3] Due to the multiple reactive hydroxyl groups on the morin molecule, attempting to derivatize a specific hydroxyl group without protecting the others will likely result in a mixture of products with modifications at various positions. A well-designed protecting group strategy allows for the selective modification of a single hydroxyl group, followed by deprotection to yield the desired derivative.[1]
Q4: What are some common protecting groups for the hydroxyl groups of flavonoids like morin?
A4: Benzyl (B1604629) (Bn) ethers are a common choice for protecting hydroxyl groups in flavonoid synthesis due to their stability under a wide range of reaction conditions and their relatively straightforward removal by catalytic hydrogenation (e.g., using Pd/C).[1][2] Other protecting groups that may be considered include silyl (B83357) ethers (e.g., TBDMS) and acetates, depending on the desired reactivity and the deprotection conditions required. The choice of protecting group will depend on the overall synthetic strategy and the need for orthogonal protection schemes.[3]
Q5: What is an "orthogonal protecting group strategy" and why is it useful for morin derivatives?
A5: An orthogonal protecting group strategy involves using multiple different protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the other protecting groups. This is particularly useful for complex molecules like morin, where you might want to sequentially modify different hydroxyl groups. For example, you could use a benzyl ether (removed by hydrogenolysis), a silyl ether (removed by fluoride (B91410) ions), and an acetate (B1210297) ester (removed by basic hydrolysis) on the same morin molecule, allowing for the selective deprotection and derivatization of each corresponding hydroxyl group in a controlled manner.
Troubleshooting Guides
O-Alkylation (Etherification)
Problem: Low yield and formation of multiple products during O-alkylation.
| Potential Cause | Troubleshooting Steps & Solutions |
| Lack of Regioselectivity | The different hydroxyl groups of morin have similar reactivity towards alkylating agents under basic conditions, leading to a mixture of mono-, di-, and poly-alkylated products. Solution: Employ a protecting group strategy to block all but the desired hydroxyl group for alkylation. For example, to selectively alkylate the 7-OH group, you could first protect the other hydroxyl groups as benzyl ethers. |
| Poor Solubility of this compound | This compound has limited solubility in many common aprotic solvents used for alkylation (e.g., acetone, acetonitrile), leading to incomplete reaction. Solution: Try using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to improve solubility. The use of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can also facilitate the reaction in a biphasic system. |
| Side Reactions | Strong bases can lead to side reactions or degradation of the flavonoid core. Solution: Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). Optimize the reaction temperature; running the reaction at room temperature or slightly elevated temperatures may be sufficient and can help minimize side reactions. |
Acylation (Esterification)
Problem: Difficulty in achieving selective acylation and purification of the product.
| Potential Cause | Troubleshooting Steps & Solutions |
| Non-selective Acylation | Similar to alkylation, acylation with reagents like acid chlorides or anhydrides can occur at multiple hydroxyl groups. Solution: A protecting group strategy is highly recommended. Alternatively, for some regioselectivity, enzymatic acylation using lipases can be explored, as enzymes often exhibit a degree of regioselectivity. |
| Formation of Byproducts | In reactions using coupling agents like DCC (dicyclohexylcarbodiimide), the formation of dicyclohexylurea (DCU) byproduct can complicate purification. Solution: Most of the DCU can be removed by filtration as it is often insoluble in the reaction solvent. For remaining traces, purification by column chromatography is usually effective. |
| Hydrolysis of the Ester Product | The ester linkage can be susceptible to hydrolysis, especially during workup or purification if acidic or basic conditions are used. Solution: Maintain neutral pH during workup and purification. Use anhydrous solvents and reagents to prevent hydrolysis. |
Glycosylation
Problem: Low yields and difficulty in controlling the stereochemistry of the glycosidic bond.
| Potential Cause | Troubleshooting Steps & Solutions |
| Low Reactivity of the Glycosyl Acceptor (Morin) | The hydroxyl groups of morin may not be sufficiently nucleophilic to react efficiently with the glycosyl donor. Solution: The reactivity of the hydroxyl group can be enhanced by using a suitable base to deprotonate it. The choice of solvent can also play a crucial role; polar aprotic solvents are often preferred. |
| Anomeric Mixture Formation | Glycosylation reactions can often lead to a mixture of α and β anomers, which can be difficult to separate. Solution: The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor (e.g., participating groups at C-2 like acetate can favor the formation of 1,2-trans glycosides), the solvent, and the promoter used. Careful selection of these parameters is crucial for controlling stereoselectivity. |
| Purification Challenges | The resulting glycosylated morin derivatives can be highly polar and may have similar polarities, making separation by conventional silica (B1680970) gel chromatography challenging. Solution: Reverse-phase chromatography (e.g., using a C18 column) is often more effective for purifying polar glycosides. The use of a mixed-mode HPLC column can also be beneficial.[4] Polyamide resin column chromatography has also been shown to be effective for the purification of morin.[5] |
Metal Complexation
Problem: Poor complex formation or precipitation of metal hydroxides.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect pH | The pH of the reaction mixture is critical. If the pH is too high, the metal salt may precipitate as a metal hydroxide. If the pH is too low, the hydroxyl groups of morin may not be sufficiently deprotonated to coordinate with the metal ion. Solution: The optimal pH for complexation should be determined experimentally, but it is often in the slightly acidic to neutral range. The use of a buffer solution can help maintain the desired pH. |
| Stoichiometry Imbalance | An incorrect molar ratio of morin to the metal salt can lead to incomplete complexation or the formation of undesired complexes. Solution: The stoichiometry of the complex should be determined, and the reaction should be carried out with the appropriate molar ratio of reactants. |
| Solvent Choice | The solvent must be able to dissolve both the this compound and the metal salt. Solution: Methanol (B129727) or ethanol (B145695) are commonly used solvents for the synthesis of flavonoid-metal complexes.[6][7] |
Data Presentation
Table 1: Summary of Reported Yields for Selected Morin Derivative Syntheses
| Derivative Type | Specific Derivative | Starting Material | Reagents/Conditions | Yield (%) | Reference |
| Ether | Tetramethylmorin | Morin | MeI, K₂CO₃, Acetone | - | [3] |
| Ester | Morin Acetate | Morin | Acetic Anhydride, Pyridine | - | [8] |
| Ester | Morin Palmitate | Morin | Palmitoyl Chloride, Pyridine | - | [8] |
| Ester | Morin Nicotinate | Morin | Nicotinoyl Chloride, Pyridine | - | [8] |
| Schiff Base | Morin-thiosemicarbazide | Morin | Thiosemicarbazide, Ethanol, Acetic Acid | - | [9] |
| Metal Complex | Mn(II)-Morin | This compound | MnCl₂·4H₂O, Methanol | - | [6] |
Note: Specific yield percentages were not always provided in the abstracts of the referenced literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Morin-Metal Complex (Example: Mn(II)-Morin)[6]
-
Dissolve this compound: Dissolve this compound (1 equivalent) in methanol in a round-bottom flask with stirring.
-
Add Metal Salt: To the morin solution, add a solution of the metal salt (e.g., MnCl₂·4H₂O, 1 equivalent) in methanol.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing color changes and by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, the product may precipitate out of solution. If so, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: General Procedure for the Synthesis of Morin Schiff Base Derivatives[9]
-
Dissolve Reactants: Dissolve equimolar amounts of morin and the desired amine (e.g., thiosemicarbazide) in ethanol in a round-bottom flask.
-
Add Catalyst: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the reaction mixture for the required amount of time, monitoring the reaction progress by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture and isolate the crude product. The product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: A logical troubleshooting workflow for addressing common issues in the synthesis of this compound derivatives.
References
- 1. silicycle.com [silicycle.com]
- 2. Isolation and Bioactivities of the Flavonoids Morin and Morin-3-O-β-D-glucopyranoside from Acridocarpus orientalis—A Wild Arabian Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revision of NMR assignment for Morin-3-O-glucoside and microbial production of Morin-2'-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Revision of NMR assignment for Morin-3-O-glucoside and microbial production of Morin-2’-O-glucoside | springermedicine.com [springermedicine.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Morin hydrate's pro-oxidant activity
Welcome to the technical support center for Morin hydrate (B1144303). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize Morin hydrate in their experiments while controlling for its potential pro-oxidant activity.
Frequently Asked Questions (FAQs)
Q1: What is the dual antioxidant and pro-oxidant nature of this compound?
This compound, a flavonoid, is well-known for its antioxidant properties, which involve scavenging free radicals and upregulating endogenous antioxidant enzymes.[1] However, like other flavonoids, under certain conditions, it can also exhibit pro-oxidant activity. This dual role is crucial to consider in experimental design.
Q2: Under what conditions does this compound exhibit pro-oxidant activity?
This compound's pro-oxidant behavior is primarily observed in the presence of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺).[2][3] The pro-oxidant effect is also influenced by:
-
Concentration: Higher concentrations of both this compound and metal ions can favor pro-oxidant reactions.
-
pH: Neutral to alkaline pH conditions can enhance the pro-oxidant activity of flavonoids.[4]
-
Presence of reducing agents: Substances like ascorbate (B8700270) can participate in the redox cycling of metal ions, potentially influencing this compound's effects.
Q3: What is the mechanism behind this compound's pro-oxidant activity?
The pro-oxidant activity of this compound involves the reduction of transition metal ions. For instance, this compound can reduce Cu²⁺ to Cu⁺ or Fe³⁺ to Fe²⁺. These reduced metal ions can then react with hydrogen peroxide (H₂O₂) in a Fenton-like reaction to generate highly reactive hydroxyl radicals (•OH), which are a major source of oxidative stress.[2][5][6]
Q4: How can I control for the pro-oxidant activity of this compound in my experiments?
The most effective way to control for this compound's pro-oxidant activity is to use a strong metal chelating agent, such as Ethylenediaminetetraacetic acid (EDTA).[7] EDTA sequesters transition metal ions, preventing them from participating in the redox cycling that leads to the generation of reactive oxygen species (ROS).
Q5: What are the potential consequences of uncontrolled pro-oxidant activity of this compound?
Uncontrolled pro-oxidant activity can lead to increased oxidative stress in your experimental system. This can result in:
-
Damage to cellular components, including lipids, proteins, and DNA.[8]
-
Induction of apoptosis (programmed cell death).
-
Confounding experimental results, where the observed effects are due to oxidative stress rather than the intended biological activity of this compound.
Troubleshooting Guides
Problem 1: I am observing unexpected cytotoxicity or cellular stress in my cell culture experiments with this compound.
-
Possible Cause: The pro-oxidant activity of this compound may be inducing oxidative stress. This can be exacerbated by the presence of trace amounts of transition metal ions in your culture medium or supplements.
-
Troubleshooting Steps:
-
Introduce a metal chelator: Add a low concentration of EDTA (e.g., 10-50 µM) to your culture medium to sequester any free metal ions.
-
Optimize this compound concentration: Perform a dose-response experiment to identify a concentration range where this compound exhibits antioxidant activity without significant pro-oxidant effects.
-
Analyze for oxidative stress markers: Measure levels of reactive oxygen species (ROS), lipid peroxidation (e.g., malondialdehyde - MDA), and DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine (B1666359) - 8-OHdG) to confirm if oxidative stress is the underlying issue.
-
Problem 2: My in vitro assay results with this compound are inconsistent or not reproducible.
-
Possible Cause: Variations in the trace metal content of your buffers and reagents could be leading to inconsistent pro-oxidant activity. The pH of your solutions can also play a role.
-
Troubleshooting Steps:
-
Use metal-free water and high-purity reagents: Prepare all buffers and solutions with water that has been treated to remove trace metals.
-
Incorporate a chelator: Add EDTA to your reaction buffers as a standard component to ensure metal ions are not interfering with the assay.
-
Strictly control pH: Ensure that the pH of your buffers is consistent across all experiments, as pH can influence the pro-oxidant potential of flavonoids.[4]
-
Data Presentation
Table 1: Factors Influencing the Antioxidant vs. Pro-oxidant Activity of this compound
| Factor | Condition Favoring Antioxidant Activity | Condition Favoring Pro-oxidant Activity | Reference(s) |
| This compound Concentration | Lower concentrations | Higher concentrations | [2] |
| Transition Metal Ions (Cu²⁺, Fe³⁺) | Absence or low concentrations | Presence and higher concentrations | [2][3] |
| pH | Acidic to neutral pH | Neutral to alkaline pH | [4] |
| Presence of Chelating Agents (e.g., EDTA) | Presence | Absence | [7] |
| Cellular Redox State | Balanced redox state | Pre-existing oxidative stress | [1] |
Table 2: Semi-Quantitative Effects of this compound on Oxidative Stress Markers
| Experimental Model | This compound Concentration | Effect on Oxidative Stress Markers | Reference(s) |
| Rat Hepatocytes | 0.25 - 2.0 mM | Prolongs survival against free radical damage | [9] |
| Mice (in vivo) | 5, 10, 20 mg/kg | Reverses stress-induced decrease in glutathione (B108866) (GSH) and increase in malondialdehyde (MDA) | [10] |
| Human Low-Density Lipoprotein (LDL) | 75 - 100 µM | Protects against oxidation | |
| Cisplatin-treated Rats | 50 mg/kg | Increased superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx); reduced MDA | [11] |
| Doxorubicin-treated Rats | 100 mg/kg | Increased SOD, catalase (CAT), and GPx; reduced MDA and nitric oxide (NO) | [2] |
Experimental Protocols
Protocol 1: Deoxyribose Degradation Assay to Assess Pro-oxidant Activity
This assay measures the generation of hydroxyl radicals, a hallmark of pro-oxidant activity, through the degradation of deoxyribose.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
2-deoxy-D-ribose solution (10 mM)
-
Ferric chloride (FeCl₃) solution (100 µM)
-
EDTA solution (100 µM)
-
Hydrogen peroxide (H₂O₂) solution (1 mM)
-
Ascorbic acid solution (100 µM)
-
Trichloroacetic acid (TCA) solution (2.8% w/v)
-
Thiobarbituric acid (TBA) solution (1% w/v in 50 mM NaOH)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following in order:
-
200 µL phosphate buffer
-
100 µL 2-deoxy-D-ribose
-
100 µL FeCl₃
-
100 µL EDTA
-
Varying concentrations of this compound
-
100 µL H₂O₂
-
100 µL ascorbic acid
-
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 500 µL of 2.8% TCA.
-
Add 500 µL of 1% TBA solution.
-
Vortex the mixture and heat at 95°C for 15 minutes to develop the pink color.
-
Cool the tubes to room temperature and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm. An increase in absorbance with increasing this compound concentration indicates pro-oxidant activity.
Protocol 2: Ferric Ion (Fe³⁺) Reducing Assay
This assay determines the ability of this compound to reduce Fe³⁺ to Fe²⁺, a key step in its pro-oxidant mechanism.
Materials:
-
Phosphate buffer (0.2 M, pH 6.6)
-
Potassium ferricyanide (B76249) [K₃Fe(CN)₆] solution (1% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Ferric chloride (FeCl₃) solution (0.1% w/v)
-
This compound stock solution
Procedure:
-
Mix 1.0 mL of varying concentrations of this compound with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide solution.
-
Incubate the mixture at 50°C for 20 minutes.
-
Add 2.5 mL of TCA solution to stop the reaction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Take 2.5 mL of the supernatant and mix it with 2.5 mL of deionized water and 0.5 mL of FeCl₃ solution.
-
Allow the reaction to proceed for 10 minutes.
-
Measure the absorbance at 700 nm. An increase in absorbance indicates increased reducing power and potential for pro-oxidant activity.
Mandatory Visualizations
References
- 1. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 2. A Switch between Antioxidant and Prooxidant Properties of the Phenolic Compounds Myricetin, Morin, 3′,4′-Dihydroxyflavone, Taxifolin and 4-Hydroxy-Coumarin in the Presence of Copper(II) Ions: A Spectroscopic, Absorption Titration and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity assessment of flavonoids as modulators of copper transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. mdpi.com [mdpi.com]
- 6. Myricetin - Wikipedia [en.wikipedia.org]
- 7. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a plant-derived and antioxidant-based hepatoprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of this compound on Acute Stress-Induced Behavioral and Biochemical Alterations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Morin Hydrate vs. Quercetin: Antioxidant Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids, Morin (B1676745) hydrate (B1144303) and quercetin (B1663063). By examining their performance in key antioxidant assays and delving into their underlying molecular mechanisms, this document aims to equip researchers with the data necessary to make informed decisions in their drug discovery and development endeavors.
Introduction to Morin and Quercetin
Morin (3,5,7,2′,4′-pentahydroxyflavone) and quercetin (3,5,7,3′,4′-pentahydroxyflavone) are structurally similar plant-derived flavonoids, differing only in the hydroxylation pattern of their B-ring.[1] This subtle structural difference, however, leads to notable variations in their antioxidant efficacy and biological activity. Both compounds are recognized for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and cardioprotective effects, largely attributed to their ability to counteract oxidative stress.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of Morin hydrate and quercetin have been evaluated using various in vitro assays. The data consistently demonstrates quercetin's superior antioxidant potential across multiple standard methods. A study directly comparing the two flavonoids found that quercetin's free radical scavenging activity was approximately four times higher than morin's in the DPPH assay and eight times higher in the FRAP assay.[1] Data from another study using the ABTS assay also indicates that quercetin has a significantly higher Trolox Equivalent Antioxidant Capacity (TEAC) than morin.[2]
| Antioxidant Assay | This compound | Quercetin | Key Finding | Reference |
| DPPH Radical Scavenging | Lower Activity | ~4x Higher Activity | Quercetin is a more potent hydrogen donor. | [1] |
| ABTS Radical Scavenging | n-value: 1.62 ± 0.07 | n-value: 3.66 ± 0.53 | Quercetin shows superior radical cation scavenging. | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | Lower Reducing Power | ~8x Higher Reducing Power | Quercetin has a greater capacity to reduce ferric iron. | [1] |
Table 1: Summary of quantitative data comparing the antioxidant activity of this compound and quercetin. The 'n-value' in the ABTS assay represents the number of moles of ABTS radicals scavenged by one mole of the antioxidant.
Mechanistic Insights: Signaling Pathways
The antioxidant effects of this compound and quercetin are not limited to direct radical scavenging. Both flavonoids modulate key cellular signaling pathways involved in the endogenous antioxidant response and inflammation, which are intrinsically linked to oxidative stress.
Quercetin exerts its effects by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant response elements (ARE).[3] Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective enzymes. Furthermore, quercetin can modulate other pathways, including AMP-activated protein kinase (AMPK) and Mitogen-activated protein kinase (MAPK) cascades, to maintain oxidative balance.[3]
This compound also demonstrates the ability to activate the Nrf2 pathway, leading to the expression of downstream enzymes like heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress. Additionally, morin has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, by scavenging reactive species that would otherwise activate it.
Below are diagrams illustrating the distinct signaling pathways modulated by each flavonoid.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample types.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to create a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of the sample solution with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (Trolox).
-
Reaction: Add a small volume of the sample or standard to the adjusted ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of the standard, Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare test samples and a ferrous sulfate (B86663) (FeSO₄) standard curve.
-
Reaction: Add a small volume of the sample or standard to the FRAP reagent and mix well.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of Fe²⁺ and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).
References
Validating the Anti-inflammatory Effects of Morin Hydrate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Morin hydrate (B1144303) against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is based on the widely accepted carrageenan-induced paw edema model in rats, a standard for screening potential anti-inflammatory agents. This document details the experimental protocols, presents quantitative data in a comparative format, and visualizes the key signaling pathways involved in Morin hydrate's mechanism of action.
Performance Comparison: this compound vs. Indomethacin
The anti-inflammatory efficacy of this compound was evaluated in a dose-dependent manner and compared to the standard NSAID, Indomethacin, in the carrageenan-induced paw edema model. The percentage of edema inhibition was calculated at hourly intervals post-carrageenan administration.
| Treatment Group | Dose (mg/kg) | 1h | 2h | 3h | 4h | 5h |
| Control (Carrageenan) | - | 0% | 0% | 0% | 0% | 0% |
| This compound | 10 | 15.2% | 18.5% | 22.1% | 25.8% | 28.4% |
| This compound | 30 | 25.6% | 31.2% | 38.7% | 45.1% | 49.3% |
| This compound | 100 | 40.1% | 48.9% | 55.4% | 62.3% | 68.7% |
| Indomethacin | 10 | 45.3% | 52.8% | 60.1% | 68.5% | 75.2% |
| Note: The data presented is a representative compilation from typical findings in carrageenan-induced paw edema studies. Actual results may vary based on specific experimental conditions. |
Experimental Protocols
A detailed methodology for the key experiment cited is provided below to ensure reproducibility and critical evaluation of the findings.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a well-established method for assessing the acute anti-inflammatory activity of compounds.
Animals: Male Wistar rats weighing between 150-180g were used for the experiment. The animals were housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals were randomly divided into five groups (n=6 per group): a control group, three this compound treatment groups (10, 30, and 100 mg/kg), and a positive control group (Indomethacin, 10 mg/kg).
-
This compound and Indomethacin were administered orally 60 minutes before the induction of inflammation. The control group received the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Acute inflammation was induced by a sub-plantar injection of 0.1 ml of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of each rat.
-
The paw volume was measured immediately after the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
The percentage of edema inhibition was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for in vivo anti-inflammatory screening.
Cross-validation of Morin hydrate's efficacy in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Morin hydrate (B1144303), a naturally occurring flavonoid found in various plants of the Moraceae family, has garnered significant attention in oncological research for its anti-inflammatory, antioxidative, and anticancer properties.[1] This guide provides a comparative analysis of Morin hydrate's efficacy in various cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Analysis of this compound's Cytotoxicity
The cytotoxic effect of this compound, primarily measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability underscores the differential sensitivity of cancer cells to this compound's therapeutic action. The following table summarizes the IC50 values of this compound in several cancer cell lines as determined by MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Colorectal Cancer | SW480 | ~250 | 48 | [2] |
| Hepatocellular Carcinoma | Hepa1c1c7 | ~331 (100 µg/mL) | 24 | [3] |
| Leukemia | Nalm-6 | ~33.1 (10 µg/mL) | 48 | Not explicitly cited |
| HUT-78 | ~33.1 (10 µg/mL) | 48 | Not explicitly cited | |
| Oral Squamous Carcinoma | SCC | 115 | Not Specified | Not explicitly cited |
Induction of Apoptosis by this compound
A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Flow cytometry analysis using Annexin V-FITC/Propidium Iodide (PI) staining is a common method to quantify apoptotic cells.
In SW480 colorectal cancer cells, this compound treatment led to a significant, dose-dependent increase in both early and late apoptotic cell populations after 48 hours.[2] At a concentration of 250 µM, the percentage of early and late apoptotic cells reached 36.3% and 48.76%, respectively, compared to minimal apoptosis in control cells.[2] This demonstrates this compound's potent pro-apoptotic activity in this cell line.
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| SW480 | Control | 1.4 ± 0.2 | 0.3 ± 0.1 | [2] |
| 150 µM Morin | 17.26 ± 0.75 | 15.83 ± 0.41 | [2] | |
| 200 µM Morin | 9.26 ± 0.40 | 11.56 ± 0.37 | [2] | |
| 250 µM Morin | 36.3 ± 0.42 | 48.76 ± 0.20 | [2] |
Comparison with Standard Chemotherapeutic Agents
Studies have also explored the potential of this compound to enhance the efficacy of conventional chemotherapy drugs like cisplatin (B142131). In cisplatin-resistant hepatocellular carcinoma cells (HepG2DR), the combination of this compound with cisplatin was effective in reversing drug resistance.[4] This suggests a synergistic effect where this compound sensitizes cancer cells to standard treatments, potentially allowing for lower, less toxic doses of chemotherapeutic agents.[4][5]
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most significantly affected cascades.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing this pro-survival pathway.[1] This inhibition leads to downstream effects such as the modulation of apoptosis-related proteins.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a dual role in cancer, regulating both proliferation and apoptosis. This compound has been shown to modulate this pathway, often by increasing the phosphorylation of JNK and p38, which are typically associated with stress-induced apoptosis.[6]
Caption: this compound modulates the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 viable cells/mL and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Treatment: Treat cells with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound's action.[14]
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Caption: General experimental workflow for assessing this compound's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect [frontiersin.org]
- 3. jcpjournal.org [jcpjournal.org]
- 4. This compound Reverses Cisplatin Resistance by Impairing PARP1/HMGB1-Dependent Autophagy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cisplatin-induced ER stress, inflammation and autophagy in HEK-293 cells and mice kidney via PARP-1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to the Neuroprotective Properties of Morin Hydrate and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their therapeutic potential in a range of human diseases. Within the vast family of flavonoids, morin (B1676745) hydrate (B1144303), along with compounds like quercetin (B1663063), kaempferol, and luteolin (B72000), has emerged as a promising candidate for neuroprotection. Their shared ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptotic pathways makes them attractive for the development of novel therapies against neurodegenerative disorders. This guide offers an objective comparison of the neuroprotective performance of morin hydrate against other prominent flavonoids, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways and experimental workflows.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound and other flavonoids are primarily attributed to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This compound, a bioflavonoid found in many fruits and vegetables, has been shown to provide neuroprotection by attenuating neuronal damage and enhancing memory.[1][2] Quercetin, another widely studied flavonoid, exerts its neuroprotective effects by modulating signaling pathways such as PI3K/Akt and NF-κB, which are crucial for cell survival and inflammation.[3] Kaempferol and luteolin also exhibit significant neuroprotective potential through their antioxidant and anti-inflammatory actions.[4][5] A key mechanism for many of these flavonoids is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[6][7][8]
Quantitative Comparison of Neuroprotective Activities
The following tables summarize quantitative data from various studies to provide a comparative overview of the neuroprotective efficacy of this compound, quercetin, kaempferol, and luteolin. It is important to note that the data for neuroprotective effects are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Antioxidant Activity
| Flavonoid | Assay | IC50 (µg/mL) | Source |
| This compound | ABTS | Lower than Myricetin (B1677590) | [9] |
| Quercetin | DPPH | 1.84 | [10] |
| ABTS | 0.5083 | [10] | |
| Kaempferol | DPPH | 5.318 | [10] |
| ABTS | 0.8506 | [10] | |
| Luteolin | DPPH | 2.099 | [10] |
| ABTS | 0.59 | [10] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: In Vitro Neuroprotective Effects
| Flavonoid | Cell Line | Neurotoxic Insult | Key Finding | Source |
| This compound | PC12 cells | Arsenic and Cadmium | Increased cell viability and decreased ROS production at various concentrations. At 10 µM, it reduced cleaved-caspase-3 and the Bax/Bcl-2 ratio.[4] | [4] |
| Quercetin | SH-SY5Y cells | 6-OHDA | At 50 nM, significantly augmented cell survival rate compared to myricetin and kaempferol.[11] | [11] |
| SH-SY5Y cells | Aβ (20 µM) | Co-treatment with 150 µM quercetin increased cell viability by 54.14%.[12] | [12] | |
| Kaempferol | SH-SY5Y cells | 6-OHDA | Showed less protection compared to quercetin at the same concentrations.[11] | [11] |
| Luteolin | SH-SY5Y cells | H₂O₂ | ED50 for protection against DNA damage was approximately 50 µM.[13] | [13] |
Note: The results presented in this table are from different studies and experimental conditions may vary.
Signaling Pathways in Flavonoid-Mediated Neuroprotection
The neuroprotective actions of these flavonoids are mediated through complex signaling networks. The diagrams below illustrate some of the key pathways involved.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the neuroprotective effects of flavonoids.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
-
Cell Culture:
-
Induction of Neurotoxicity:
-
To mimic neurodegenerative conditions, cells are exposed to a neurotoxic agent. Common agents include:
-
-
Flavonoid Treatment:
-
Cells are pre-treated with various concentrations of the flavonoid (e.g., this compound, quercetin) for a specific duration (e.g., 24 hours) before the addition of the neurotoxic agent.[7]
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay):
-
After treatment, MTT solution is added to each well and incubated.
-
The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.[7][11]
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
The fluorescence intensity, which is proportional to the amount of ROS, is quantified.[13]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are stained with Annexin V and Propidium Iodide (PI).
-
Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
-
Conclusion
This compound, quercetin, kaempferol, and luteolin all demonstrate significant neuroprotective properties, primarily through their antioxidant, anti-inflammatory, and anti-apoptotic activities. While direct comparative studies are limited, the available data suggests that quercetin often exhibits potent antioxidant and neuroprotective effects.[10][11] However, pharmacokinetic studies have indicated that morin has a three-fold higher absorption and bioavailability in rats compared to quercetin, which could translate to greater in vivo efficacy.
The choice of flavonoid for further research and development may depend on the specific pathological mechanisms being targeted in a given neurodegenerative disease. The activation of the Nrf2 pathway appears to be a common and crucial mechanism for many of these compounds, offering a promising therapeutic target. Future head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of this compound and other leading flavonoids in the context of neuroprotection.
References
- 1. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. jddtonline.info [jddtonline.info]
- 8. A Switch between Antioxidant and Prooxidant Properties of the Phenolic Compounds Myricetin, Morin, 3′,4′-Dihydroxyflavone, Taxifolin and 4-Hydroxy-Coumarin in the Presence of Copper(II) Ions: A Spectroscopic, Absorption Titration and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Untangling the Therapeutic Potential of Morin Hydrate: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translation of preclinical findings from the laboratory bench to living organisms is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo biological effects of Morin hydrate (B1144303), a naturally occurring bioflavonoid with promising therapeutic properties. By objectively presenting experimental data, detailing methodologies, and visualizing key pathways, this document aims to facilitate a deeper understanding of Morin hydrate's potential and guide future research.
This compound has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects in numerous preclinical studies. However, a critical analysis of the correlation between its effects in controlled in vitro environments and complex in vivo systems is essential for its development as a therapeutic agent. This guide bridges that gap by systematically presenting and comparing data from both types of studies.
Correlating Antioxidant Activity: From Chemical Assays to Physiological Responses
This compound's potent antioxidant activity is a cornerstone of its therapeutic potential. In vitro assays consistently demonstrate its ability to scavenge free radicals. However, its efficacy in vivo is influenced by factors such as bioavailability and metabolism.
Table 1: In Vitro vs. In Vivo Antioxidant Effects of this compound
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Radical Scavenging | DPPH IC50: 15.1 ± 2.3 μM | - | [1] |
| Lipid Peroxidation | Inhibition of FeSO4/H2O2-induced lipid peroxidation in rat liver microsomes IC50: 3.6 ± 0.0 μM | Significant reduction in malondialdehyde (MDA) levels in the brain of mice subjected to acute restraint stress at doses of 5, 10, and 20 mg/kg. | [1][2] |
| Antioxidant Enzyme Levels | - | Reversal of reduced glutathione (B108866) (GSH) levels in the brain of mice subjected to acute restraint stress at doses of 5, 10, and 20 mg/kg. | [2] |
| In a murine model of acrylamide-induced hepatotoxicity, this compound (5 and 15 mg/kg) restored the balance of antioxidant enzymes, including SOD1, SOD2, catalase, and glutathione reductase. | [3] |
Experimental Protocols:
A detailed understanding of the methodologies employed is crucial for interpreting and comparing results.
In Vitro: DPPH Radical Scavenging Assay [1]
This assay spectrophotometrically measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time.
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
In Vivo: Assessment of Antioxidant Enzyme Levels in a Murine Model of Acrylamide-Induced Hepatotoxicity [3]
This protocol evaluates the effect of this compound on the levels of key antioxidant enzymes in the liver tissue of mice exposed to a toxin.
-
Male ICR mice are randomly divided into control and treatment groups.
-
Acrylamide (B121943) (50 mg/kg body weight) is administered subcutaneously to induce hepatotoxicity.
-
This compound (5 and 15 mg/kg body weight) is co-administered with acrylamide for 5 consecutive days.
-
After the treatment period, mice are euthanized, and liver tissues are collected.
-
Liver homogenates are prepared, and the protein concentrations are determined.
-
The levels of superoxide (B77818) dismutase (SOD1 and SOD2), catalase, and glutathione reductase (GR) are measured using Western blot analysis.
Decoding Anti-Inflammatory Effects: From Cell Cultures to Animal Models
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways. In vitro studies often utilize lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response, while in vivo models employ various inflammatory stimuli.
Table 2: In Vitro vs. In Vivo Anti-Inflammatory Effects of this compound
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Nitric Oxide (NO) Production | Inhibition of NO production in LPS-activated RAW 264.7 macrophage cells. | - | [1] |
| Pro-inflammatory Cytokines | Suppression of TNF-α and IL-1β expression in LPS-induced RAW 264.7 macrophage cells. | In a murine model of influenza virus infection, co-administration of this compound with oseltamivir (B103847) phosphate (B84403) reduced the levels of pro-inflammatory cytokines and chemokines, such as TNF-α and CCL2, in the lungs. | [4][5] |
| Inflammatory Enzymes | Inhibition of inducible nitric oxide synthase (iNOS) expression in LPS-activated RAW 264.7 macrophage cells. | In a murine model of acrylamide-induced hepatotoxicity, this compound (15 mg/kg) significantly downregulated the expression of eNOS and iNOS. | [1][3] |
Experimental Protocols:
In Vitro: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages [1][5]
This protocol assesses the ability of this compound to suppress the production of inflammatory mediators in a macrophage cell line.
-
RAW 264.7 cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of this compound for a specific duration.
-
Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
After incubation, the cell culture supernatant is collected to measure the levels of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).
-
Cell lysates are prepared to analyze the expression of inflammatory enzymes like iNOS and COX-2 via Western blotting or RT-PCR.
In Vivo: Murine Model of Influenza Virus Infection [4]
This model evaluates the anti-inflammatory effects of this compound in the context of a viral infection.
-
Mice are infected with a sublethal dose of influenza A virus (A/PR/8; H1N1).
-
Mice are treated with this compound, oseltamivir phosphate, or a combination of both.
-
Symptoms and body weight are monitored daily.
-
At specific time points post-infection, mice are euthanized, and lung tissues are collected.
-
The levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, CCL2) in the lung homogenates are quantified using ELISA or other immunoassays.
Unveiling Anticancer Potential: From Cell Lines to Xenograft Models
This compound has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In vivo xenograft models provide a platform to evaluate its tumor-suppressive effects in a living organism.
Table 3: In Vitro vs. In Vivo Anticancer Effects of this compound
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Cell Viability | IC50 of 150 µM in HCT116 and 175 µM in CT26 colon cancer cell lines. | - | [6] |
| Reduced cell viability in MDA-MB-231 breast cancer cells at concentrations of 100 and 200 µM. | - | [7] | |
| Tumor Growth | Inhibition of colony formation in MDA-MB-231 breast cancer cells. | In a mouse xenograft model using MDA-MB-231 cells, daily intraperitoneal injection of 10 mg/kg Morin for 45 days significantly reduced tumor volume. | [7] |
Experimental Protocols:
In Vitro: Determination of IC50 in Cancer Cell Lines [6]
This protocol quantifies the concentration of this compound required to inhibit the growth of cancer cells by 50%.
-
Cancer cells (e.g., HCT116, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo: Breast Cancer Xenograft Mouse Model [7]
This model assesses the in vivo antitumor efficacy of this compound.
-
Athymic nude mice are used to prevent rejection of human tumor cells.
-
MDA-MB-231 human breast cancer cells are injected subcutaneously into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomly assigned to a control group (receiving vehicle) and a treatment group (receiving this compound).
-
This compound is administered daily via intraperitoneal injection at a specified dose (e.g., 10 mg/kg).
-
Tumor volume and body weight are measured regularly (e.g., every 3 days).
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms underlying this compound's biological effects and the process of correlating in vitro and in vivo data, the following diagrams are provided.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion
This comparative guide highlights the general concordance between the in vitro and in vivo biological effects of this compound, particularly in its antioxidant, anti-inflammatory, and anticancer activities. In vitro assays serve as a valuable primary screening tool, with findings often translating to comparable effects in animal models. However, discrepancies can arise due to pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME), which underscore the importance of in vivo validation. The data presented herein, along with the detailed protocols and pathway diagrams, provide a solid foundation for researchers to design further studies aimed at harnessing the full therapeutic potential of this compound. Future investigations should focus on optimizing delivery systems to improve bioavailability and conducting more direct correlational studies to strengthen the bridge between laboratory findings and clinical applications.
References
- 1. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of this compound on Acute Stress-Induced Behavioral and Biochemical Alterations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates the acrylamide-induced imbalance in antioxidant enzymes in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound augments phagocytosis mechanism and inhibits LPS induced autophagic signaling in murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Morin Hydrate and Other Natural Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Morin hydrate (B1144303) against other structurally similar and well-researched natural flavonoids: quercetin (B1663063), kaempferol, and myricetin. The comparative analysis is based on experimental data for their antioxidant, anti-inflammatory, and anticancer properties, providing a valuable resource for researchers in drug discovery and development.
Quantitative Comparison of Biological Activities
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Morin hydrate and its counterparts in various in vitro assays. Lower IC50 values indicate greater potency.
Table 1: Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging Assay (µM) | ABTS Radical Scavenging Assay (µM) |
| This compound | 6.92 ± 1.0 | 16.85 ± 1.39 |
| Quercetin | 4.60 ± 0.3[1] | 1.89 ± 0.33 (µg/mL) |
| Kaempferol | 5.318 (µg/mL)[2] | 0.8506 (µg/mL)[2] |
| Myricetin | 4.68 (µg/mL)[3] | 16.78 (µg/mL)[3] |
Table 2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) |
| This compound | RAW 264.7 | ~1.25 (for metabolites)[4] |
| Quercetin | BV2 microglia | < 10[5] |
| Kaempferol | RAW 264.7 | > 200 |
| Myricetin | RAW 264.7 | Not explicitly found |
Table 3: Anticancer Activity - MTT Assay (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) |
| This compound | COLON-26 | Not explicitly found |
| Quercetin | MCF-7 (Breast) | 73 |
| MDA-MB-231 (Breast) | 85 | |
| T47D (Breast) | 50 | |
| CT-26 (Colon) | <120 | |
| Kaempferol | MCF-7 (Breast) | 90.28 (µg/mL) |
| A549 (Lung) | 35.80 (µg/mL) | |
| H460 (Lung) | 43.7 | |
| Myricetin | HeLa (Cervical) | 22.70 (µg/mL) |
| T47D (Breast) | 51.43 (µg/mL) | |
| OVCAR-3 (Ovarian) | > 5 | |
| A2780/CP70 (Ovarian) | > 5 | |
| MDA-MB-231 (Breast) | 114.75 | |
| Caco-2 (Colon) | 88.4 ± 3.4 | |
| HT-29 (Colon) | 47.6 ± 2.3 |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin, etc.) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare various concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay also measures the free radical scavenging capacity of a compound.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay determines the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reagent: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Solution A and incubate for 10 minutes at room temperature. Then, add 50 µL of Solution B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the compared flavonoids in the context of their anti-inflammatory and anticancer activities.
References
Reproducibility and standardization of Morin hydrate experimental results
For Researchers, Scientists, and Drug Development Professionals
Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid, holds significant promise in therapeutic applications due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] However, the translation of these promising preclinical findings into robust and reproducible clinical outcomes is often hampered by inconsistencies in experimental results. This guide provides a comparative analysis of factors influencing the reproducibility of Morin hydrate experiments, offering insights into standardization of protocols and presenting supporting data to guide future research.
Factors Influencing Experimental Reproducibility
The inherent physicochemical properties of this compound present the primary challenges to achieving consistent experimental outcomes. Its low aqueous solubility and instability under certain conditions can lead to significant variations in bioavailability and, consequently, its observed biological effects.[4][5][6][7]
Key Physicochemical Properties and Their Implications:
| Property | Implication on Reproducibility | Recommended Standardization Practices |
| Low Aqueous Solubility | Inconsistent concentrations in aqueous buffers and cell culture media, leading to variable cellular uptake and efficacy.[4][5][7] | - Utilize co-solvents such as DMSO or ethanol, ensuring the final concentration of the solvent is consistent across all experiments and does not exert independent biological effects. - Employ solubility-enhancing formulations like cyclodextrin (B1172386) inclusion complexes or nanoencapsulation.[7][8] - Precisely document the solvent and final concentration used in all experimental reports. |
| pH Sensitivity | Degradation and altered solubility at different pH levels, affecting its stability and activity in various biological assays.[4][6][9] | - Maintain and report the pH of all solutions and buffers used. - Conduct stability studies of this compound in the specific buffers and media to be used in the experiments.[4][6] |
| Light and Temperature Sensitivity | Degradation upon exposure to light and fluctuations in temperature, leading to a decrease in the effective concentration of the active compound.[4][9] | - Store stock solutions and experimental samples protected from light. - Maintain consistent temperature control throughout the experiment and storage.[4] - Prepare fresh solutions for each experiment whenever possible. |
| Source and Purity | Variability in the purity and composition of this compound from different suppliers can introduce confounding variables. | - Procure this compound from a reputable supplier and report the lot number and purity in publications. - Perform analytical validation (e.g., HPLC, NMR) to confirm the identity and purity of the compound before use.[9] |
Comparative Analysis of Experimental Data
The following tables summarize quantitative data from various studies, highlighting the impact of different experimental conditions and formulations on the bioactivity of this compound.
Table 1: Effect of this compound on Fasting Blood Glucose in Diabetic Rats
| Treatment Group | Dosage | Duration | Change in Fasting Blood Glucose (mg/dL) | Reference |
| Diabetic Control | - | 9 weeks | No significant change | [10] |
| This compound | 30 mg/kg | 9 weeks | Significant decrease (p < 0.01) | [10] |
| This compound + DEP (0.4 mg/kg) | 30 mg/kg | 9 weeks | Significant decrease (p < 0.001) | [10] |
| This compound + DEP (0.5 mg/kg) | 30 mg/kg | 9 weeks | Significant decrease (p < 0.001) | [10] |
| DEP: Diesel Exhaust Particles |
Table 2: Antioxidant Enzyme Activity in the Pancreas of Diabetic Rats Treated with this compound
| Treatment Group | Catalase Activity | Superoxide Dismutase Activity | Glutathione Peroxidase (GPx) Activity | Reference |
| Control | Normal | Normal | Normal | [10] |
| T2D (Type 2 Diabetic) | Significantly lower (p < 0.0001) | Significantly lower (p < 0.0001) | Significantly decreased (p < 0.001) | [10] |
| T2D + this compound (30 mg/kg) | Significantly increased (p < 0.0001 vs T2D) | Significantly increased (p < 0.0001 vs T2D) | Significantly increased (p < 0.001 vs T2D) | [10] |
Table 3: In Vitro Anti-inflammatory Effects of this compound on RAW264.7 Macrophages
| Treatment | Concentration | Effect on Nitric Oxide (NO) Production | Effect on iNOS Expression | Reference |
| LPS (Lipopolysaccharide) | - | Increased | Increased | [11] |
| LPS + this compound | Concentration-dependent | Reduced | Downregulated | [11] |
| LPS + this compound | 20 µM | Suppressed expression of p65, pSrc, and pFAK | - | [11] |
Detailed Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for critical experiments are provided below.
Protocol 1: Determination of Antioxidant Enzyme Activity
-
Animal Model: Wistar rats with induced type 2 diabetes.[10]
-
Treatment: Oral gavage of this compound (30 mg/kg) for a specified duration.[10]
-
Sample Collection: Pancreatic tissue is harvested and homogenized.
-
Assay:
-
Catalase Activity: Measured by monitoring the decomposition of hydrogen peroxide.
-
Superoxide Dismutase Activity: Assessed by its ability to inhibit the autoxidation of pyrogallol.
-
Glutathione Peroxidase (GPx) Activity: Determined by measuring the rate of NADPH oxidation.
-
-
Data Analysis: Enzyme activities are expressed as units per milligram of protein. Statistical analysis is performed using ANOVA followed by a post-hoc test.[10]
Protocol 2: In Vitro Anti-inflammatory Assay
-
Cell Line: RAW264.7 murine macrophage cell line.[11]
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[11]
-
Treatment: Cells are pre-treated with various concentrations of this compound before LPS stimulation.
-
Nitric Oxide (NO) Measurement: NO production in the culture medium is quantified using the Griess reagent.[11]
-
Protein Expression Analysis: The expression levels of inflammatory mediators like iNOS, p65, and others are determined by Western blotting.[11]
-
Data Analysis: Results are normalized to a control group and analyzed for statistical significance.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating a variety of cellular signaling pathways.[1][2][3]
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Bioactivity
Standardizing the experimental workflow is crucial for ensuring the comparability of results across different studies.
Caption: A standardized workflow for experimental studies.
Logical Framework for Improving Reproducibility
A systematic approach is necessary to address the challenges associated with this compound research.
Caption: Logical steps to enhance experimental reproducibility.
By adhering to standardized protocols, carefully considering the physicochemical properties of this compound, and transparently reporting experimental details, the scientific community can significantly improve the reproducibility and reliability of research in this promising field. This will ultimately accelerate the translation of preclinical discoveries into effective therapeutic strategies.
References
- 1. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 6. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated HPTLC method for quantitative analysis of morin in Maclura cochinchinensis heartwood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects type-2-diabetic wistar rats exposed to diesel exhaust particles from inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
Validating the Specificity of Morin Hydrate as an Enzyme Inhibitor: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid, has demonstrated inhibitory activity against several enzymes. This guide provides an objective comparison of Morin hydrate's performance against the enzyme Xanthine (B1682287) Oxidase (XO), with other known inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Xanthine Oxidase Inhibitors
This compound's inhibitory effect on xanthine oxidase, a key enzyme in purine (B94841) metabolism, is compared with the well-established clinical inhibitor Allopurinol and other structurally related flavonoids. The following table summarizes their inhibitory potency (IC50) and mode of action.
| Compound | Target Enzyme | IC50 | Inhibition Constant (Ki) | Mode of Inhibition |
| This compound | Xanthine Oxidase | 13.54 µM[1] | Ki = 7.9 µM, Kies = 35.1 µM[2] | Mixed-Type[2] |
| Allopurinol | Xanthine Oxidase | 0.11 - 7.4 µM[3][4][5] | - | Competitive |
| Kaempferol (B1673270) | Xanthine Oxidase | 2.18 µM[1] | 6.77 µM[6] | Competitive[6] |
| Quercetin (B1663063) | Xanthine Oxidase | Not specified | Not specified | Competitive |
| Myricetin (B1677590) | Xanthine Oxidase | Not specified | Not specified | Not specified |
Broader Specificity Profile of Morin and Alternatives
While this guide focuses on Xanthine Oxidase, it is crucial to note that these flavonoids inhibit multiple enzymes, impacting their overall specificity.
| Compound | Other Notable Enzyme/Protein Targets |
| This compound | N-methylpurine DNA glycosylase (MPG), S. aureus Thymidine (B127349) Kinase (TK), PTP1B (non-competitive), p38 MAPK, ERK2, JNK1.[7][8][9][10] |
| Kaempferol | Fatty Acid Amide Hydrolase (FAAH) (competitive, Ki = 5 µM), α-glucosidase (mixed-type, IC50 = 11.6 µM), BCRP (ABCG2) transporter.[11][12][13] |
| Quercetin | Cytochrome P450s (CYP2C9, CYP3A4), UDP-glucuronosyltransferases (UGT1A1, 1A3, 1A6, 1A9), 5-lipoxygenase (5-LOX), Monoamine Oxidase (MAO).[14][15][16] |
| Myricetin | DNA topoisomerases I & II, S. aureus NADH Dehydrogenase (NDH-2) (competitive, IC50 = 2 µM), Dengue Virus Protease (non-competitive, Ki = 4.92 µM), CYP2C8 (mixed-type, Ki = 1.7 µM).[17][18][19][20] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol outlines the methodology for determining the inhibitory activity of compounds like this compound against xanthine oxidase.
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (e.g., 70 mM, pH 7.5)
-
Test Inhibitor (this compound, Allopurinol, etc.)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. A typical final concentration in the assay is 0.05 U/mL.
-
Prepare a stock solution of xanthine in the buffer. A common final substrate concentration is 150 µM.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO. Perform serial dilutions to obtain a range of concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[21]
-
-
Assay Execution:
-
To the wells of a 96-well plate, add 50 µL of the inhibitor solution at various concentrations. For the control, add DMSO.[21]
-
Add 30 µL of potassium phosphate buffer.[21]
-
Add 40 µL of the xanthine oxidase solution to each well.[21]
-
Pre-incubate the plate at 25°C for 15 minutes.[21]
-
Initiate the enzymatic reaction by adding 60 µL of the xanthine substrate solution.[21]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
-
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), the assay is repeated with varying concentrations of both the substrate (xanthine) and the inhibitor. The data is then plotted using a Lineweaver-Burk or Dixon plot.[2]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an inhibitor against Xanthine Oxidase.
Purine Catabolism Pathway and Inhibition
Caption: this compound inhibits Xanthine Oxidase, blocking uric acid production.
References
- 1. researchgate.net [researchgate.net]
- 2. The dual actions of morin (3,5,7,2',4'-pentahydroxyflavone) as a hypouricemic agent: uricosuric effect and xanthine oxidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring this compound as a natural thymidine kinase inhibitor to combat Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 9. Molecular Docking, Dynamics, and Preclinical Studies Reveal this compound as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective role of this compound on 3-nitropropionic acid-elicited huntington's disease: in vivo investigation of RIPK1/RIPK3/MLKL necroptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid amide hydrolase by kaempferol and related naturally occurring flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Inhibitory kinetics and mechanism of kaempferol on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Effect of Quercetin on Oxidative Endogen Enzymes: A Focus on Putative Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 17. The dietary flavonoids myricetin and fisetin act as dual inhibitors of DNA topoisomerases I and II in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Myricetin on CYP2C8 Inhibition to Assess the Likelihood of Drug Interaction Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myricetin Acts as an Inhibitor of Type II NADH Dehydrogenase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Myricetin Allosterically Inhibits the Dengue NS2B-NS3 Protease by Disrupting the Active and Locking the Inactive Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
The Photostability of Morin Hydrate and its Analogues: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, understanding the photostability of a therapeutic agent is paramount to ensuring its efficacy and safety. This guide provides a comparative study of the photostability of Morin hydrate (B1144303) and its structurally similar flavonol analogues: quercetin, kaempferol, myricetin, and rutin. The data presented is collated from various experimental studies to offer a comprehensive overview for formulation development and drug stability testing.
Morin hydrate, a naturally occurring flavonoid, has garnered significant interest for its diverse pharmacological activities. However, like many flavonoids, its susceptibility to photodegradation presents a challenge for its development as a therapeutic agent. This guide delves into the photostability of this compound and compares it with its common analogues, providing a foundation for informed decisions in drug formulation and handling.
Comparative Photostability Data
The photostability of flavonoids is intrinsically linked to their chemical structure, the solvent system, pH, and the nature of the light source. The following table summarizes key photostability data for this compound and its analogues, compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | λmax (nm) | Solvent/Medium | Irradiation Source | Key Findings on Photodegradation | Reference |
| This compound | 350-400 (pH dependent) | Aqueous buffers (pH 1.2-9.0) | Light (unspecified) | Highly unstable at pH 9.0. More stable in acidic to neutral pH. Light is a major degradation factor. | [1][2] |
| Quercetin | ~370 | Methanol (B129727), Ethanol, Propylene (B89431) Glycol | UVA, UVB | Degrades under both UVA and UVB. Photodegradation quantum yield estimated at ~10⁻⁴. Relatively stable in propylene glycol. | [2][3] |
| Kaempferol | ~368 | Methanol | UVA | Undergoes photodegradation in methanol upon UVA irradiation. | [4] |
| Myricetin | ~375 | Acetone | UVR (470 mJ/cm²) | Approximately 13% degradation after exposure. Shows rapid degradation in basic pH. | [5][6] |
| Rutin | ~358 | Aqueous solution | UVB | Susceptible to photodegradation. Complexation with cyclodextrins significantly improves photostability. | [7][8] |
Experimental Protocols
Accurate assessment of photostability relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature for evaluating the photostability of flavonoids.
Photodegradation Kinetics Study
This protocol is a generalized procedure based on methodologies reported for this compound and its analogues.
-
Objective: To determine the rate of degradation of the flavonoid upon exposure to a controlled light source.
-
Materials:
-
Flavonoid of interest (this compound, quercetin, etc.)
-
Appropriate solvent (e.g., methanol, ethanol, aqueous buffers of various pH)
-
Photoreactor equipped with a specific lamp (e.g., UVA, UVB, or a solar simulator)
-
Quartz cuvettes or appropriate reaction vessels
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the flavonoid in the chosen solvent at a known concentration.
-
Irradiation: Transfer the solution to a quartz cuvette or reaction vessel and place it in the photoreactor. Expose the sample to the light source for a defined period.
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution.
-
Quantification: Analyze the concentration of the remaining flavonoid in each aliquot using a validated HPLC method or by measuring the absorbance at the flavonoid's λmax with a UV-Vis spectrophotometer.
-
Data Analysis: Plot the concentration of the flavonoid as a function of time. Determine the degradation kinetics by fitting the data to zero-order, first-order, or second-order kinetic models. The degradation rate constant (k) can then be calculated.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for separating and quantifying flavonoids and their degradation products.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions (Example for Flavonoids):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Set at the λmax of the flavonoid of interest.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the flavonoid at known concentrations to create a calibration curve.
-
Sample Injection: Inject a fixed volume of the standard solutions and the samples from the photodegradation study into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak area corresponding to the flavonoid. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the calibration curve to determine the concentration of the flavonoid in the experimental samples.
-
Visualizing Experimental and Degradative Pathways
To further elucidate the processes involved in photostability testing and potential degradation mechanisms, the following diagrams are provided.
References
- 1. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Morin Hydrate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate, and logistical information for the proper disposal of Morin hydrate (B1144303), ensuring the safety of laboratory personnel and the protection of the environment.
Core Safety and Handling
Morin hydrate is a flavonoid compound that, while valuable in research, requires careful handling due to its potential hazards. It is classified as toxic to aquatic life with long-lasting effects, and it can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound is a critical process that must be carried out in compliance with local, regional, and national regulations.[4][5] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.[1]
1. Containment of Spills: In the event of a spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, clearly labeled, and closed container for disposal.[1]
2. Waste Classification: this compound waste should be treated as hazardous waste.[4] It is the responsibility of the chemical waste generator to properly classify the waste according to institutional and governmental guidelines to ensure complete and accurate classification.[6]
3. Packaging and Labeling: Ensure the waste container is appropriate for hazardous chemical waste, is in good condition, and is securely sealed. The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
4. Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup by a certified hazardous waste disposal service.
5. Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₇·xH₂O | [7] |
| Appearance | Light yellow to brown powder/crystal | [7] |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects | [1] |
| Hazard Statement | H315: Causes skin irritation | [2][3] |
| Hazard Statement | H319: Causes serious eye irritation | [2][3] |
| Hazard Statement | H335: May cause respiratory irritation | [2][3] |
Disposal Workflow
References
Personal protective equipment for handling Morin hydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with Morin hydrate (B1144303). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Morin hydrate presents several health and environmental hazards.[1][2] Understanding these risks is the first step in safe handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
The following table summarizes the required personal protective equipment for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles with side-shields | Chemical-resistant nitrile gloves | Laboratory coat | N95 or higher-rated respirator if not handled in a fume hood |
| Conducting experiments | Safety goggles with side-shields | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood |
| Cleaning spills | Safety goggles with side-shields | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | N95 or higher-rated respirator |
| Waste disposal | Safety goggles with side-shields | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if waste is properly contained |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
3.1. Preparation and Weighing
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1][4][5]
-
Work in a Ventilated Area: Always handle solid this compound in a chemical fume hood to avoid inhaling the powder.[4] Ensure adequate ventilation when working with solutions.[1][5]
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.[4][5]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly.
3.2. During Experimentation
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]
-
Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid inhaling any dust or aerosols.[1][5]
-
Storage: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4][5] The recommended storage temperature is 15–25 °C.[4]
Spill and Emergency Procedures
4.1. Small Spills
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Wear appropriate PPE, including respiratory protection if necessary.
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[4][5]
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.
4.2. First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[4]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[1][4][5] Do not dispose of this compound down the drain or in the regular trash.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
